SB 204741
説明
特性
IUPAC Name |
1-(1-methylindol-5-yl)-3-(3-methyl-1,2-thiazol-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-13(20-17-9)16-14(19)15-11-3-4-12-10(8-11)5-6-18(12)2/h3-8H,1-2H3,(H2,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFUFHFQWXDVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)NC2=CC3=C(C=C2)N(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390956 | |
| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152239-46-8 | |
| Record name | SB 204741 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152239-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-204741 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152239468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Methyl-1H-indol-5-yl)-N′-(3-methyl-5-isothiazolyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)-urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SB-204741 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHM49MS42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of SB 204741
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] With a high affinity for this receptor subtype, it displays approximately 135-fold selectivity over the 5-HT2C receptor and even greater selectivity over the 5-HT2A receptor.[1] This makes this compound an invaluable tool in pharmacological research for elucidating the physiological and pathological roles of the 5-HT2B receptor. Its utility spans from in vitro functional assays to in vivo models of disease, particularly in studies related to cardiovascular and fibrotic conditions. This document provides a comprehensive overview of its core physicochemical properties, relevant signaling pathways, and detailed experimental protocols.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea | [1] |
| CAS Number | 152239-46-8 | |
| Chemical Formula | C₁₄H₁₄N₄OS | |
| Molecular Weight | 286.35 g/mol | |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% to >98% | [3] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| logP | Data not readily available | |
| pKa | Data not readily available | |
| Binding Affinity (pKi) | 7.1 | [4] |
| Functional Activity (pA₂) | 7.95 | [3] |
| Solubility | - DMSO: Soluble to 100 mM - Ethanol: Soluble to 20 mM - DMF: 30 mg/mL | [3] |
| Storage (Solid) | Room temperature | |
| Storage (In Solution) | -20°C for 1 month or -80°C for 6 months (protect from light) | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the 5-HT2B receptor, a G protein-coupled receptor (GPCR) primarily coupled to the Gq/G₁₁ family of G proteins. Activation of the 5-HT2B receptor by its endogenous ligand, serotonin (5-HT), initiates a cascade of intracellular signaling events. By antagonizing this receptor, this compound effectively inhibits these downstream pathways.
The canonical signaling pathway initiated by 5-HT2B receptor activation involves the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).
Beyond the canonical Gq pathway, the 5-HT2B receptor can also engage non-canonical pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a critical role in cell proliferation and differentiation. This compound has been shown to attenuate signaling through MAPK pathways (p38 and JNK) and inhibit apoptosis.
Experimental Protocols
Synthesis of this compound
The synthesis of N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea (this compound) was first reported by Forbes et al. in 1995.[5] While the detailed step-by-step protocol is outlined in the original publication, the general approach involves the coupling of two key heterocyclic intermediates, a substituted indole and a substituted isothiazole, via a urea linkage. This class of diaryl ureas has proven to be a rich source of selective receptor antagonists.
In Vitro Functional Assay: Rat Stomach Fundus Contraction
A classic and robust method to functionally characterize 5-HT2B receptor ligands is the isolated rat stomach fundus preparation, a tissue that endogenously expresses a high density of these receptors.[3]
Objective: To determine the antagonist activity of this compound against 5-HT-induced muscle contraction.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Serotonin (5-HT) creatinine sulfate salt
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the stomach.
-
Isolate the fundus portion and remove the contents.
-
Cut longitudinal muscle strips (approximately 1.5 mm wide x 10 mm long).
-
Suspend the strips in organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Apply a resting tension of 1.0 g to each tissue strip.
-
Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15 minutes.
-
-
Antagonist Incubation:
-
For antagonist testing, pre-incubate the tissue strips with varying concentrations of this compound (or vehicle control) for 30 minutes prior to agonist addition.
-
-
Agonist Challenge:
-
Generate a cumulative concentration-response curve for 5-HT by adding the agonist in a stepwise manner.
-
Record the isometric contractions until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the peak contractile response at each 5-HT concentration.
-
Plot the concentration-response curves in the absence and presence of this compound.
-
Calculate the pA₂ value for this compound using a Schild plot analysis to quantify its antagonist potency.
-
In Vivo Model: Isoproterenol-Induced Myocardial Remodeling in Rats
This compound has been investigated for its protective effects in cardiovascular models.
Objective: To assess the effect of this compound on cardiac remodeling induced by chronic β-adrenergic stimulation.
Materials:
-
Male Wistar rats
-
Isoproterenol hydrochloride
-
This compound
-
Saline solution
-
Equipment for hemodynamic measurements (e.g., pressure-volume catheter)
-
Histology and molecular biology reagents
Methodology:
-
Animal Groups:
-
Divide rats into several groups: Control, Isoproterenol-only, and Isoproterenol + this compound (at various doses).
-
-
Induction of Myocardial Remodeling:
-
Administer isoproterenol (e.g., 85 mg/kg, subcutaneously) daily for a specified period (e.g., 14 days) to induce cardiac hypertrophy and fibrosis.
-
-
Drug Administration:
-
Administer this compound (e.g., 0.25-1.0 mg/kg, intraperitoneally) daily, typically starting concurrently with or prior to isoproterenol treatment.[4]
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform terminal experiments.
-
Hemodynamic Assessment: Measure cardiac function parameters such as blood pressure, heart rate, and left ventricular developed pressure.
-
Histopathology: Harvest hearts, weigh them, and process tissues for histological staining (e.g., H&E for cell size, Masson's trichrome for fibrosis).
-
Biochemical and Molecular Analysis: Analyze heart tissue homogenates for markers of hypertrophy (e.g., ANP, BNP), inflammation (e.g., TNF-α, IL-6), and apoptosis (e.g., caspase-3, Bax/Bcl-2 ratio).[4]
-
-
Data Analysis:
-
Statistically compare the data from the different treatment groups to determine the effect of this compound on isoproterenol-induced cardiac remodeling.
-
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-(1-methyl-5-indolyl)-N'-(3-methyl-5-isothiazolyl)urea: a novel, high-affinity 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: SB 204741 - A Potent and Selective 5-HT2B Receptor Antagonist
This technical guide provides an in-depth overview of SB 204741, a key research tool for investigating the physiological and pathological roles of the 5-HT2B receptor. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its molecular characteristics, mechanism of action, and experimental applications.
Core Molecular and Chemical Properties
This compound is a synthetic compound known for its high affinity and selectivity as an antagonist for the serotonin 5-HT2B receptor.[1] Its fundamental properties are summarized below.
| Property | Value | References |
| Molecular Weight | 286.35 g/mol | [2] |
| Chemical Formula | C₁₄H₁₄N₄OS | |
| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea | [2] |
| CAS Number | 152239-46-8 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the 5-HT2B receptor, a member of the G protein-coupled receptor (GPCR) family.[1] The 5-HT2B receptor is primarily coupled to Gq/11 proteins.[3][4][5] Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), the receptor initiates a signaling cascade that this compound effectively inhibits.
The canonical signaling pathway for the 5-HT2B receptor begins with the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6] IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG concertedly activate protein kinase C (PKC).[6]
Downstream of this primary pathway, 5-HT2B receptor activation has been shown to influence other significant signaling cascades, including the mitogen-activated protein kinase (MAPK) and the PI3K/Akt/mTOR pathways, which are implicated in cellular processes like proliferation and survival.[4]
Quantitative Data: Potency and Selectivity
This compound is distinguished by its potent antagonism at the 5-HT2B receptor and its high selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors. This selectivity is crucial for minimizing off-target effects in experimental settings.
| Parameter | Receptor | Value | References |
| pA₂ | 5-HT2B | 7.95 | [7] |
| pKᵢ | 5-HT2B | 7.1 - 7.95 | [2][3][8][9] |
| pKᵢ | 5-HT2C | 5.82 | [7] |
| pKᵢ | 5-HT2A | < 5.2 | [7] |
| Selectivity | > 135-fold over 5-HT2C | [1][7] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKᵢ is the negative logarithm of the inhibition constant.
Experimental Protocols
This compound is a versatile tool used in a wide range of in vitro and in vivo studies to probe the function of the 5-HT2B receptor.
In Vitro: Isolated Rat Stomach Fundus Contraction Assay
This assay is a classic method to evaluate the activity of 5-HT2B receptor ligands, as the rat stomach fundus has a high expression of this receptor.[10]
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the stomach fundus is isolated and cut into longitudinal strips.
-
Mounting: The strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the buffer being replaced every 15 minutes.
-
Antagonist Incubation: this compound is added to the organ bath at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and incubated for a set period (e.g., 30 minutes) to allow for receptor binding. A control tissue receives only the vehicle (e.g., DMSO).
-
Agonist Challenge: A cumulative concentration-response curve is generated by adding a 5-HT2B agonist, such as 5-HT, in a stepwise manner.
-
Data Acquisition: The isometric contractions of the muscle strips are recorded using a force-displacement transducer. The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve.
In Vivo: Rodent Model of Pulmonary Hypertension
The 5-HT2B receptor is implicated in the pathophysiology of pulmonary arterial hypertension (PAH), making this compound a valuable tool for in vivo studies in this disease area.[3]
Methodology:
-
Disease Induction: PAH is induced in rodents (e.g., rats or mice) through methods such as a single subcutaneous injection of monocrotaline or the Sugen/hypoxia model.
-
Animal Groups: Animals are randomly assigned to different groups: a sham control group, a PAH + vehicle group, and one or more PAH + this compound treatment groups at varying doses (e.g., 0.25 - 1.0 mg/kg/day).[9][11]
-
Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO) and administered daily via intraperitoneal (i.p.) injection or oral gavage for a specified duration (e.g., 2-4 weeks).[9][11]
-
Endpoint Measurement: At the end of the study period, key indicators of PAH are measured. This includes hemodynamic assessments like right ventricular systolic pressure (RVSP) via right heart catheterization.
-
Histological Analysis: Following euthanasia, the heart and lungs are excised. The degree of right ventricular hypertrophy is assessed by calculating the Fulton index (the ratio of the right ventricle weight to the left ventricle plus septum weight). Lung tissue is processed for histological analysis to evaluate pulmonary vascular remodeling.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. abcam.com [abcam.com]
- 3. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibitory effect of 5-hydroxytryptamine on rat stomach fundus: mediated indirectly by activation of noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Role of the 5-HT2B Receptor in Pulmonary Arterial Hypertension
This technical guide provides a comprehensive overview of the critical role of the 5-hydroxytryptamine 2B (5-HT2B) receptor in the pathophysiology of Pulmonary Arterial Hypertension (PAH). It consolidates key research findings, presents quantitative data for comparative analysis, details common experimental protocols, and illustrates core concepts through signaling and workflow diagrams.
Introduction: The 5-HT2B Receptor and Pulmonary Arterial Hypertension
Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure and vascular remodeling, leading to right ventricular failure and death.[1] A significant body of evidence has implicated the serotonin (5-hydroxytryptamine, 5-HT) signaling pathway in the pathogenesis of PAH.[2][3] Historically, the link was strongly suggested by the increased risk of PAH associated with serotonergic appetite-suppressant drugs like fenfluramine.[2][4]
The 5-HT2B receptor, a G-protein coupled receptor, has emerged as a key mediator in this process. In healthy individuals, its expression in the pulmonary vasculature is low. However, in both human PAH patients and animal models of the disease, there is a substantial increase in 5-HT2B receptor expression in pulmonary arteries.[5][6] Activation of these overexpressed receptors is now understood to be a critical step in the development and progression of PAH, driving many of its hallmark pathological features.[5][6]
Pathophysiological Role of the 5-HT2B Receptor in PAH
The 5-HT2B receptor contributes to PAH through multiple mechanisms, primarily affecting the cellular components of the pulmonary arterioles.
-
Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation and Migration: Activation of the 5-HT2B receptor is a potent stimulus for the proliferation and migration of PASMCs.[3][4] This contributes directly to the thickening of the medial layer of pulmonary arteries, a key feature of vascular remodeling in PAH.[3]
-
Vasoconstriction: The 5-HT2B receptor mediates vasoconstriction in pulmonary arteries, particularly in the context of PAH where its expression is elevated.[7] This contributes to the increased pulmonary vascular resistance seen in the disease.
-
Vascular Remodeling and Fibrosis: Beyond promoting PASMC growth, 5-HT2B receptor signaling is linked to broader vascular remodeling, including the muscularization of previously non-muscular distal arterioles.[1][8] It also plays a role in perivascular fibrosis, further stiffening the blood vessels.[9][10] This process involves the activation of transforming growth factor-beta (TGF-β) signaling, a key pathway in fibrosis.[5][6]
-
Contribution of Bone Marrow Progenitor Cells: Research has shown that 5-HT2B receptor activation is critical for the mobilization and recruitment of bone marrow-derived progenitor cells to the lungs, which then contribute to vascular remodeling.[11] Mice with 5-HT2B receptors eliminated specifically on bone marrow cells are resistant to developing experimental PAH.[11]
Key Signaling Pathways
Activation of the 5-HT2B receptor initiates a cascade of intracellular signaling events that drive the pathological changes of PAH. The canonical pathway involves coupling to Gαq/11 proteins, though crosstalk with other pathways is evident.
The consequences of 5-HT2B activation extend beyond this primary pathway, integrating with other pro-pathogenic signaling networks, notably TGF-β and Src kinase, to promote fibrosis and remodeling.
Quantitative Data Summary
The therapeutic potential of targeting the 5-HT2B receptor has been extensively evaluated in preclinical animal models of PAH. The following tables summarize key quantitative findings from studies using selective 5-HT2B antagonists.
Table 1: Efficacy of 5-HT2B Antagonists in Preclinical PAH Models
| Compound | Animal Model | Key Outcomes | Reference |
| VU6047534 | Sugen/Hypoxia (Mouse) | Prevention: Significantly decreased Right Ventricular Systolic Pressure (RVSP) and Fulton Index (RV/LV+S). Reduced number of muscularized small vessels. | [4][8][12] |
| Intervention: Significantly reduced RVSP after disease establishment. | [8][12] | ||
| SB204741 | Sugen/Hypoxia (Mouse) | Prevention: Prevented RVSP elevation and reduced muscularization of small vessels. | [8] |
| Pulmonary Artery Banding (Mouse) | Intervention: Reduced right ventricular fibrosis and improved heart function. | [10] | |
| C-122 | Monocrotaline (Rat) | Prevention: Prevented MCT-induced elevation in pulmonary arterial pressure (19 ± 0.9 mmHg vs. 28 ± 2 mmHg in vehicle). Prevented RV hypertrophy (RV wt./body wt. 0.52 ± 0.02 vs. 0.64 ± 0.04). Reduced muscularization of pulmonary arterioles (23% vs. 56% in vehicle). | [1][9] |
| Terguride | Monocrotaline (Rat) | Intervention: Significantly reduced pulmonary pressure and arterial wall thickening. | [9] |
| Pulmonary Artery Banding (Mouse) | Intervention: Reduced right ventricular fibrosis and improved heart function. | [10] |
Table 2: Pharmacological Profile of Select 5-HT2B Antagonists
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| C-122 | 5-HT2B | 5.2 | 6.9 | [1][9] |
| Terguride | 5-HT2A / 5-HT2B | Potent antagonist | - | [10][13] |
| VU6047534 | 5-HT2B | High Potency | - | [4][12] |
Experimental Protocols
Reproducible and robust experimental models are crucial for studying the role of the 5-HT2B receptor in PAH. Below are detailed methodologies for commonly cited experiments.
Protocol 1: Sugen/Hypoxia (Su/Hx) Induced PAH in Mice
This model is widely used as it recapitulates many features of human PAH, including severe, progressive vascular remodeling.
-
Animal Model: C57BL/6J mice are commonly used.
-
Disease Induction:
-
A single subcutaneous injection of Sugen 5416 (SU5416), a VEGFR inhibitor, is administered at a dose of 20 mg/kg.[8]
-
Immediately following injection, animals are placed in a hypoxic environment (10% O₂) for 3 to 4 weeks.[8] Age-matched control animals are maintained in normoxic conditions (room air).
-
-
Pharmacological Intervention:
-
Prevention Studies: The 5-HT2B antagonist (e.g., VU6047534 at 10 mg/kg/day) is administered, often via a subcutaneously implanted osmotic pump, at the start of the hypoxic exposure.[8]
-
Intervention (Reversal) Studies: The disease is allowed to establish for a period (e.g., 2 weeks) before administration of the antagonist begins for the remainder of the study.[12]
-
-
Endpoint Analysis:
-
Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the dry weights (RV/[LV+S]), known as the Fulton Index, is calculated as a measure of RV hypertrophy.[4]
-
Vascular Remodeling: Lungs are perfused, fixed, and sectioned. Pulmonary arterioles (typically categorized by size, e.g., 25-100 µm) are stained (e.g., with alpha-smooth muscle actin) and scored as non-muscularized, partially muscularized, or fully muscularized to quantify vascular remodeling.[8]
Protocol 2: In Vitro PASMC Proliferation Assay
This assay is used to directly assess the mitogenic effect of 5-HT and the inhibitory potential of 5-HT2B antagonists on pulmonary artery smooth muscle cells.
-
Cell Culture: Primary human or animal PASMCs are isolated and cultured in appropriate smooth muscle growth medium.
-
Serum Starvation: To synchronize the cell cycle, cells are serum-starved (e.g., in basal medium with 0.1% serum) for 24-48 hours prior to the experiment.
-
Treatment:
-
Cells are pre-treated with the 5-HT2B antagonist at various concentrations or vehicle control for 1-2 hours.
-
Serotonin (5-HT) is then added at a concentration known to induce proliferation (e.g., 1 µM). Control wells receive vehicle only.
-
-
Proliferation Measurement (e.g., BrdU Assay):
-
After a set incubation period (e.g., 24 hours), a DNA synthesis label such as Bromodeoxyuridine (BrdU) is added to the wells for several hours.
-
Cells are then fixed, and an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is used for detection.
-
A colorimetric substrate is added, and the absorbance is read on a plate reader. The absorbance is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation.
-
Therapeutic Implications and Conclusion
The indispensable role of the 5-HT2B receptor in driving the key pathological processes of PAH makes it a compelling therapeutic target.[12] Pharmacological blockade of this receptor has consistently shown the ability to not only prevent the development of experimental PAH but also to reverse established disease markers in animal models.[9][12]
A major challenge for clinical translation has been the expression of 5-HT2B receptors in the central nervous system (CNS), where their blockade could lead to undesirable neurological side effects.[4] This has spurred the development of novel, peripherally restricted 5-HT2B antagonists that are engineered to have limited penetration across the blood-brain barrier.[4][8][12] These next-generation compounds hold significant promise for selectively targeting the pulmonary vasculature without causing CNS-related adverse events.
References
- 1. C-122, a novel antagonist of serotonin receptor 5-HT2B, prevents monocrotaline-induced pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Serotonin induces pulmonary artery smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Serotonin to Treat Pulmonary Arterial Hypertension: An Exciting New Chapter in an Old Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Function of the serotonin 5-hydroxytryptamine 2B receptor in pulmonary hypertension | Semantic Scholar [semanticscholar.org]
- 7. ahajournals.org [ahajournals.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Development of a Peripherally Restricted 5-HT2B Partial Agonist for Treatment of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
SB 204741: A Technical Guide for Investigating Serotonin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 204741 is a potent and selective antagonist of the serotonin 2B (5-HT2B) receptor, an indispensable tool for elucidating the multifaceted roles of serotonin signaling in both physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental protocols, and a summary of its applications in biomedical research. The information is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of the 5-HT2B receptor's function in various biological systems.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a wide array of physiological functions by acting on a diverse family of receptors. The 5-HT2B receptor, a Gq/11 protein-coupled receptor, is implicated in a range of cellular processes, including cell proliferation and migration.[1] Its involvement in various pathologies, such as pulmonary hypertension, myocardial infarction, and valvular heart disease, has made it a significant target for drug discovery and development.[1]
This compound, with the chemical name N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea, was one of the first selective 5-HT2B receptor antagonists to be developed.[1][2] Its high affinity and selectivity for the 5-HT2B receptor over other 5-HT receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors, make it a valuable pharmacological tool.[2] This guide will delve into the technical details of using this compound for the robust investigation of 5-HT2B-mediated signaling pathways.
Pharmacological Profile of this compound
The utility of this compound as a research tool is defined by its potent and selective antagonism of the 5-HT2B receptor. Its pharmacological characteristics have been determined through various in vitro and in vivo studies.
Binding Affinity and Selectivity
This compound exhibits high affinity for the 5-HT2B receptor, with reported pKi values of approximately 7.1 to 7.95.[1][3] Its selectivity is a key feature, displaying significantly lower affinity for other serotonin receptor subtypes. This selectivity is crucial for attributing observed pharmacological effects specifically to the blockade of the 5-HT2B receptor.
Table 1: Binding Affinities (pKi) and Potency (pA2) of this compound at Serotonin Receptors
| Receptor Subtype | pKi Value | pA2 Value | Selectivity over 5-HT2B | Reference |
| 5-HT2B | 7.1 - 7.95 | 7.95 | - | [1][3] |
| 5-HT2C | 5.82 | - | ~135-fold | [2] |
| 5-HT2A | < 5.2 | - | >135-fold | |
| 5-HT1A, 1D, 1E, 3, 4 | - | - | High |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value denotes a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.
Physical and Chemical Properties
A clear understanding of the physicochemical properties of this compound is essential for proper handling and use in experimental settings.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 286.35 g/mol | |
| Formula | C14H14N4OS | |
| CAS Number | 152239-46-8 | |
| Appearance | White to off-white solid | [3] |
| Purity | ≥98% | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM) | |
| Storage | Store at room temperature or -20°C for long-term storage. Protect from light. | [3] |
Serotonin 5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor primarily signals through the canonical Gq/11 protein pathway. Understanding this pathway is fundamental to interpreting the effects of this compound.
Caption: 5-HT2B receptor signaling pathway and the inhibitory action of this compound.
Upon binding of serotonin, the 5-HT2B receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses. This compound exerts its effect by competitively binding to the 5-HT2B receptor, thereby preventing serotonin from initiating this signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the 5-HT2B receptor.
Objective: To calculate the Ki of this compound for the 5-HT2B receptor.
Materials:
-
Cell membranes expressing the human 5-HT2B receptor.
-
Radioligand (e.g., [³H]LSD or a specific 5-HT2B radioligand).
-
This compound stock solution (in DMSO).
-
Non-specific binding control (e.g., high concentration of serotonin or another 5-HT2B ligand).
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Scintillation fluid and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the vehicle (for total binding), the non-specific binding control, or varying concentrations of this compound.
-
Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay (e.g., Calcium Mobilization)
This protocol assesses the functional antagonist activity of this compound by measuring its ability to block serotonin-induced intracellular calcium release.
Objective: To determine the IC50 and pA2 of this compound in a functional assay.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound stock solution (in DMSO).
-
Serotonin (5-HT) stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Cell Preparation: Plate the 5-HT2B-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Add varying concentrations of this compound or vehicle to the wells and incubate for a specific period to allow for receptor binding.
-
Agonist Stimulation: Place the plate in the FLIPR and add a fixed concentration of serotonin (typically the EC80 concentration) to all wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Generate concentration-response curves for this compound's inhibition of the serotonin response. Calculate the IC50 value. For pA2 determination, perform a Schild analysis by generating serotonin concentration-response curves in the presence of multiple fixed concentrations of this compound.
Caption: A typical experimental workflow for an in vitro functional assay using this compound.
In Vivo Studies in Animal Models
This compound has been used in various animal models to investigate the role of the 5-HT2B receptor in disease. The following provides a general protocol that can be adapted for specific models.
Objective: To evaluate the effect of 5-HT2B receptor blockade by this compound in a disease model.
Materials:
-
Experimental animals (e.g., rats, mice).
-
This compound.
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]
-
Disease induction agent (if applicable, e.g., isoproterenol for myocardial remodeling).[4][5]
-
Equipment for administration (e.g., syringes, gavage needles).
-
Equipment for endpoint measurements (e.g., echocardiography, hemodynamic monitoring, tissue collection).
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for a sufficient period before the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, disease model + vehicle, disease model + this compound at various doses).
-
Drug Preparation and Administration: Prepare a fresh solution or suspension of this compound in the chosen vehicle. Administer this compound at the desired dose (e.g., 0.25-1.0 mg/kg) and route (e.g., intraperitoneal, i.p.).[4] The administration schedule will depend on the specific study design (e.g., daily for several weeks).
-
Disease Induction: Induce the disease pathology according to the established model.
-
Monitoring and Endpoint Analysis: Monitor the animals throughout the study for any adverse effects. At the end of the study, perform the relevant endpoint measurements to assess the therapeutic efficacy of this compound. This may include functional assessments, biochemical analyses, and histological examinations of tissues.
-
Data Analysis: Statistically analyze the data to determine the significance of the observed effects of this compound compared to the control groups.
Applications in Research and Drug Development
This compound has been instrumental in defining the role of the 5-HT2B receptor in several key areas:
-
Cardiopulmonary Diseases: It has been used to study the involvement of 5-HT2B in pulmonary hypertension, myocardial remodeling following injury, and calcific aortic valve disease.[1][4][6]
-
Neuroscience: Research has utilized this compound to investigate the role of 5-HT2B receptors in modulating neuronal excitability and behavior.[7]
-
Gastrointestinal Function: The compound has helped to explore the function of 5-HT2B receptors in gut motility.[1]
-
Drug Discovery: this compound serves as a reference compound in the development and screening of new, potentially more potent and selective 5-HT2B receptor antagonists for therapeutic use.[8]
Conclusion
This compound remains a cornerstone for research into the physiological and pathological roles of the serotonin 5-HT2B receptor. Its well-characterized pharmacological profile, coupled with its high selectivity, provides a reliable means to dissect the contributions of this receptor to various biological processes. The experimental protocols and data presented in this guide offer a framework for researchers to design and execute rigorous studies, ultimately advancing our understanding of serotonin signaling and paving the way for novel therapeutic interventions.
References
- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-204741 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of SB 204741: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor, a Gq/11 protein-coupled receptor implicated in a variety of physiological and pathological processes. First synthesized in 1994, it has become a crucial pharmacological tool for investigating the role of the 5-HT2B receptor in preclinical models of disease.[1] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological properties, its effects in various disease models, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a resource for researchers in the field.
Pharmacology and Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT2B receptor.[2] Its primary mechanism involves blocking the binding of endogenous serotonin (5-hydroxytryptamine, 5-HT) to the 5-HT2B receptor, thereby inhibiting the canonical Gq/11 protein signaling pathway and the subsequent increase in intracellular inositol phosphates (IP3), diacylglycerol (DAG), and calcium.[1]
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity for the 5-HT2B receptor with significant selectivity over other serotonin receptor subtypes, particularly the structurally related 5-HT2A and 5-HT2C receptors.[1][2] This selectivity is critical for its utility as a research tool to dissect the specific functions of the 5-HT2B receptor.
| Receptor Subtype | Potency / Affinity Metric | Value | Reference |
| Human 5-HT2B | pA2 | 7.95 | [3] |
| Human 5-HT2B | pKi | 7.1 - 7.95 | [1][4][5] |
| Human 5-HT2C | pKi | 5.82 | [3] |
| Human 5-HT2A | pKi | < 5.2 | [3] |
| Other 5-HT Receptors | Selectivity | Displays ≥135-fold selectivity over 5-HT2C and even higher over 5-HT1A, 1D, 1E, 3, and 4 receptors. | [2][3] |
Preclinical Efficacy in Disease Models
This compound has been evaluated in a wide range of preclinical animal models, demonstrating potential therapeutic effects in cardiovascular diseases, metabolic disorders, and oncology.
Cardiovascular Disorders
The 5-HT2B receptor is known to play a role in cardiovascular remodeling and hypertension. Blockade of this receptor with this compound has shown promising results in preventing disease progression.[1]
In a rat model of myocardial injury induced by the β-adrenergic agonist isoproterenol, this compound provided a dose-dependent cardioprotective effect.[6][7]
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Wistar Rats | Induction: Isoproterenol (85 mg/kg/day, s.c.)Treatment: this compound (0.25, 0.5, 1.0 mg/kg/day, i.p.) | - Improved hemodynamic and ventricular functions.- Reduced expression of inflammatory proteins (NF-κBp65, TNF-α, IL-6).- Attenuated apoptosis (decreased Caspase-3, Bax; increased Bcl-2).- Modulated MAPKs and increased Heat Shock Proteins (HSPs).- Normalized nitric oxide levels and endogenous antioxidants. | [6][7] |
Metabolic Disorders
In a mouse model of diet-induced obesity, pharmacological inhibition of the 5-HT2B receptor with this compound improved metabolic dysfunction.[8]
| Animal Model | Treatment Protocol | Key Findings | Reference |
| C57BL/6J Mice | Induction: High-Fat Diet (HFD) for 10 weeks.Treatment: this compound (daily i.p. injection) for 3 weeks. | - Improved glucose tolerance in an Intraperitoneal Glucose Tolerance Test (IPGTT).- Reduced plasma insulin levels.- Blocked 5-HT-induced phosphorylation of Hormone-Sensitive Lipase (HSL) in primary visceral adipocytes. | [8] |
Oncology
Recent studies have highlighted the role of 5-HT2B signaling in cancer progression. This compound has been shown to suppress tumor growth in preclinical models of colorectal cancer.[9]
| Model | Treatment Protocol | Key Findings | Reference |
| CT26 & COLO-205 cell lines | In vitro treatment with this compound | - Significantly inhibited CRC cell proliferation and migration. | [9] |
| Xenograft Mouse Model | In vivo treatment with this compound | - Suppressed tumor growth.- Inhibition was associated with the suppression of the Extracellular signal-Regulated Kinase (ERK) signaling pathway. | [9] |
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are a direct consequence of its ability to block 5-HT2B receptor-mediated signaling cascades.
Canonical 5-HT2B Receptor Signaling
The primary pathway initiated by 5-HT2B receptor activation is through the Gq protein, leading to downstream calcium signaling. This compound directly inhibits the initial step of this cascade.
Caption: Canonical 5-HT2B Gq-protein signaling pathway and its inhibition by this compound.
Cardioprotective Signaling in Myocardial Remodeling
In the context of isoproterenol-induced cardiac stress, this compound modulates multiple pathways, shifting the balance from injury and apoptosis towards survival.[6]
Caption: this compound modulates MAPK, inflammatory, and apoptotic pathways to confer cardioprotection.
ERK Signaling in Colorectal Cancer
This compound inhibits 5-HT2B-mediated activation of the ERK pathway, a critical driver of cell proliferation and migration in colorectal cancer.[9]
Caption: Inhibition of HTR2B-ERK signaling in colorectal cancer by this compound.
Experimental Protocols
This section details the methodologies used in key preclinical studies of this compound. These protocols are provided for reference only.
In Vivo: Isoproterenol-Induced Myocardial Remodeling in Rats
-
Animal Model: Male Wistar rats.[6]
-
Induction of Myocardial Injury: Isoproterenol was administered subcutaneously (s.c.) at a dose of 85 mg/kg/day.[6]
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 0.25, 0.5, and 1.0 mg/kg/day.[6][7]
-
Assessment:
-
Hemodynamics: Measured using a pressure transducer catheter inserted into the left ventricle.
-
Biochemical Analysis: Cardiac injury markers (e.g., creatine kinase-MB), antioxidant enzymes (e.g., SOD, GSH), and inflammatory markers (e.g., TNF-α) were measured from heart tissue homogenates or serum.[4]
-
Western Blotting: Protein expression levels of 5-HT2B, NF-κBp65, IKK-β, MAPKs (p-p38, p-JNK, p-ERK), HSPs (Hsp27, Hsp70), and apoptotic proteins (Bax, Bcl-2, Caspase-3, Cytochrome c) were quantified from heart tissue lysates.[6]
-
Histopathology: Heart tissue sections were stained with Hematoxylin and Eosin (H&E) to assess myocardial architecture. Apoptosis was detected using TUNEL staining.[6]
-
In Vitro: Calcium Mobilization Assay
-
Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human 5-HT2B receptor (HEK-5-HT2B).[10]
-
Methodology:
-
Cells are plated in 384-well plates.[10]
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds, such as this compound, are added to the wells and incubated.
-
The 5-HT2B receptor is stimulated with a known agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (EC80).[10]
-
Changes in intracellular calcium are measured as changes in fluorescence intensity over time using a plate reader (e.g., FLIPR).
-
The inhibitory effect of this compound is quantified by the reduction in the agonist-induced fluorescence signal.
-
Workflow for a Typical In Vivo Study
The following diagram illustrates a general workflow for evaluating this compound in an animal model of disease.
Caption: A generalized experimental workflow for preclinical in vivo studies of this compound.
Conclusion
This compound is a well-characterized, potent, and selective 5-HT2B receptor antagonist that has been instrumental in defining the role of this receptor in numerous pathophysiological states. Preclinical evidence strongly supports its potential as a modulator of cardiovascular remodeling, metabolic dysfunction, and cancer cell proliferation. The detailed data and protocols summarized in this guide serve as a foundational resource for future research and development efforts targeting the 5-HT2B receptor. While early reports noted limited information on pharmacokinetics, its consistent efficacy across multiple models via intraperitoneal administration confirms its utility in preclinical research.[1]
References
- 1. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-204741 - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Inhibiting serotonin signaling through HTR2B in visceral adipose tissue improves obesity-related insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of HTR2B-mediated serotonin signaling in colorectal cancer suppresses tumor growth through ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
SB 204741: A Technical Guide for Investigating 5-HT2B Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of SB 204741, a potent and selective antagonist, as a critical research tool for elucidating the complex signaling pathways of the 5-hydroxytryptamine 2B (5-HT2B) receptor. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a wide range of physiological and pathological processes, including cardiovascular function, fibrosis, and neuronal signaling. The selectivity of this compound makes it an indispensable tool for isolating and studying the specific contributions of this receptor subtype.
Pharmacological Profile of this compound
This compound (N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea) is distinguished by its high affinity for the 5-HT2B receptor and significant selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2C receptors. This pharmacological profile is essential for minimizing off-target effects and ensuring that observed biological responses can be confidently attributed to the blockade of 5-HT2B.
Table 1: Binding Affinity and Potency of this compound Summarizes the key quantitative metrics defining the interaction of this compound with serotonin receptors.
| Parameter | Receptor Subtype | Value | Notes |
| pKi | 5-HT2B | 7.1 - 7.85 | pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity.[1][2][3] |
| pA2 | 5-HT2B | 7.95 | pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve.[4][5][6] |
| IC50 | 5-HT2B | 70 nM | Concentration causing 50% inhibition of agonist response in an IP1 accumulation functional assay.[7] |
| pKi | 5-HT2C | 5.82 | Demonstrates significantly lower affinity compared to 5-HT2B.[4][6] |
| pKi | 5-HT2A | < 5.2 | Demonstrates very low affinity compared to 5-HT2B.[4][6] |
Table 2: Selectivity Profile of this compound Highlights the compound's selectivity for the 5-HT2B receptor over other subtypes.
| Receptor Comparison | Selectivity Fold | Reference |
| 5-HT2B vs. 5-HT2C | ≥ 135-fold | [4][6][8] |
| 5-HT2B vs. 5-HT2A | > 135-fold | [4][6][8] |
| 5-HT2B vs. Other 5-HT Receptors | Low affinity for 5-HT1A, 1D, 1E, 3, and 4 | [4][6] |
Mechanism of Action and Signaling Pathways
The 5-HT2B receptor is canonically coupled to Gq/11 proteins.[7] Upon activation by serotonin, the receptor initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[9][10]
However, research has revealed that 5-HT2B signaling is more complex, involving crosstalk with other pathways critical to cell proliferation and function. This compound is instrumental in dissecting these pathways by selectively blocking the initial Gq-mediated activation. Non-canonical signaling can involve the mitogen-activated protein kinase (MAPK/ERK) pathway and transactivation of receptor tyrosine kinases.[11]
Experimental Protocols
The following are representative protocols for assays where this compound is commonly used. Researchers should optimize these protocols for their specific cell lines, tissues, and experimental conditions.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the 5-HT2B receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO-K1 cells) to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine protein concentration using a BCA or Bradford assay.
2. Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like serotonin (10 µM, for non-specific binding) or varying concentrations of this compound.
-
50 µL of a suitable radioligand (e.g., [3H]-Serotonin) at a concentration near its Kd.
-
100 µL of the prepared membrane homogenate (containing 50-100 µg of protein).
-
-
Incubate the plate for 60-90 minutes at 25°C or 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Antagonism Assay (IP1 Accumulation)
This assay measures the ability of this compound to block agonist-induced Gq signaling by quantifying the accumulation of the IP3 metabolite, inositol monophosphate (IP1).[7]
1. Cell Preparation:
-
Seed CHO-K1 cells stably expressing the human 5-HT2B receptor into 96-well plates at a density of ~7,000 cells/well.
-
Allow cells to adhere and grow overnight.
2. Assay Procedure:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Add a 5-HT2B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80, approximately 20 nM).
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Normalize the data to the response produced by the agonist alone (0% inhibition) and the basal level (100% inhibition).
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression. This value represents the concentration of this compound required to inhibit 50% of the agonist-induced response.
Protocol 3: Example In Vivo Experimental Design
This compound can be used in animal models to investigate the physiological role of the 5-HT2B receptor. This example is based on a study of cardiac remodeling in rats.[1][2]
1. Animal Model:
-
Use male Wistar or Sprague-Dawley rats.
-
Induce cardiac remodeling (e.g., hypertrophy, fibrosis) using a known agent like isoproterenol (e.g., 85 mg/kg/day, s.c.).
2. Dosing and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., DMSO followed by dilution in saline).
-
Administer this compound dose-dependently (e.g., 0.25, 0.5, and 1.0 mg/kg/day) via intraperitoneal (i.p.) injection.
-
Treatment can be prophylactic (starting before the inducing agent) or therapeutic (starting after).
3. Endpoint Measurements:
-
Hemodynamics: Measure blood pressure, heart rate, and ventricular function.
-
Histology: Perfuse and fix heart tissue for staining (e.g., H&E, Masson's trichrome) to assess myocyte size and fibrosis.
-
Biochemical Analysis: Homogenize heart tissue to measure markers of cardiac injury, inflammation (e.g., TNF-α, IL-6), and signaling pathway activation (e.g., phosphorylation of MAPKs) via Western blot or ELISA.
4. Data Analysis:
-
Compare the endpoint measurements between the vehicle control group, the isoproterenol-only group, and the groups treated with isoproterenol plus this compound.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuates the pathological changes induced by the agonist.
References
- 1. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. SB-204741 - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comprehensive Technical Guide to SB 204741: A Selective 5-HT2B Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB 204741 is a potent and highly selective antagonist of the serotonin 2B receptor (5-HT2B). Its ability to specifically block this receptor has made it an invaluable tool in neuroscience, pharmacology, and various other fields of biomedical research. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its use in laboratory settings. The information presented herein is intended to support researchers and drug development professionals in their exploration of the physiological and pathological roles of the 5-HT2B receptor and the therapeutic potential of its antagonists.
Chemical Identity
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea [1][2].
| Identifier | Value |
| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methylisothiazol-5-yl)urea[1][2] |
| CAS Number | 152239-46-8[1] |
| Molecular Formula | C14H14N4OS[1] |
| Molecular Weight | 286.35 g/mol [1] |
| Purity | >99% |
| Solubility | Soluble in DMSO to 100 mM and in ethanol to 25 mM |
Pharmacological Profile and Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2B receptor. It exhibits high affinity for this receptor subtype, with reported pKi values of approximately 7.85 and pA2 values around 7.95.[3] A key feature of this compound is its high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes. It has been reported to be around 135-fold more selective for the 5-HT2B receptor compared to the closely related 5-HT2C receptor and shows even greater selectivity over the 5-HT2A receptor.[1][3]
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by serotonin, the 5-HT2B receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the initial binding of serotonin to the 5-HT2B receptor, this compound effectively inhibits this entire downstream signaling cascade.
Furthermore, the 5-HT2B receptor has been shown to modulate the extracellular signal-regulated kinase (ERK) signaling pathway, a critical pathway in cell proliferation and differentiation.[4] Inhibition of the 5-HT2B receptor by this compound can therefore lead to the suppression of ERK signaling.
Receptor Binding Affinity
The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes.
| Receptor Subtype | pKi | Reference |
| 5-HT2B | 7.85 | |
| 5-HT2C | 5.8 | |
| 5-HT2A | < 5.2 | [3] |
Signaling Pathways
The primary signaling mechanism of the 5-HT2B receptor involves the Gq/11 pathway, leading to downstream activation of various cellular processes. This compound, as an antagonist, blocks the initiation of this cascade. Additionally, modulation of the ERK/MAPK pathway has been observed.
Experimental Protocols
Radioligand Binding Assay for 5-HT2B Receptor
This protocol is a general guideline for determining the binding affinity of this compound to the 5-HT2B receptor. Specific parameters may need to be optimized based on the source of the receptor (e.g., cell line, tissue homogenate) and the specific radioligand used.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2B receptor or tissue homogenates known to express the receptor (e.g., rat stomach fundus).
-
Radioligand: [3H]-LSD or [3H]-5-HT.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled serotonin or another suitable 5-HT2B ligand.
-
This compound: Stock solution in DMSO.
-
Filtration Apparatus: With glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the receptor source in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Receptor preparation, radioligand, and non-specific binding control.
-
Competition Binding: Receptor preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Add the components to the wells. The final assay volume is typically 200-250 µL. Incubate at room temperature or 37°C for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters under vacuum. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.
Western Blot for ERK Phosphorylation
This protocol outlines the detection of phosphorylated ERK (p-ERK) to assess the effect of this compound on the ERK signaling pathway.
Materials:
-
Cell Culture: Cells expressing the 5-HT2B receptor.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: (e.g., BCA assay).
-
SDS-PAGE Gels and Electrophoresis System.
-
PVDF or Nitrocellulose Membranes.
-
Transfer System.
-
Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies: Rabbit anti-p-ERK1/2 and rabbit anti-total ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Imaging System.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat with serotonin in the presence or absence of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK.
In Vivo Applications and Considerations
This compound has been utilized in various in vivo studies to investigate the physiological roles of the 5-HT2B receptor. For example, it has been used in rodent models of myocardial remodeling, where it was administered intraperitoneally (i.p.) at doses ranging from 0.25 to 1.0 mg/kg.[5] When designing in vivo experiments, it is crucial to consider the pharmacokinetics of this compound in the chosen animal model, including its absorption, distribution, metabolism, and excretion, to determine the appropriate dosing regimen.
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the multifaceted roles of the 5-HT2B receptor. Its high affinity and selectivity make it an ideal candidate for both in vitro and in vivo studies aimed at elucidating the involvement of this receptor in health and disease. The detailed information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the 5-HT2B receptor. As with any experimental tool, careful optimization of protocols and consideration of the specific experimental context are paramount for obtaining reliable and reproducible results.
References
Methodological & Application
Application Notes and Protocols for SB 204741 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] It exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, making it a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various biological systems.[1] The 5-HT2B receptor is implicated in a range of physiological processes, including cardiovascular function, and its dysregulation has been linked to conditions such as cardiac fibrosis and valvulopathy.[2] These application notes provide a summary of reported in vivo dosages of this compound in murine models and detailed protocols for its administration to aid in the design and execution of preclinical research studies.
Data Presentation: In Vivo Dosages of this compound
The following table summarizes the reported in vivo dosages of this compound in mice and rats. While data in mice is limited, dosages used in rat models can provide a useful reference for dose-range finding studies in mice.
| Species | Model | Dosage | Route of Administration | Dosing Regimen | Observed Effects |
| Mouse | High-Fat Diet-Induced Obesity | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 3 weeks | Improved glucose tolerance, reduced plasma insulin levels, decreased visceral adipose tissue inflammation, and improved hepatic steatosis.[3] |
| Rat | Isoproterenol-Induced Myocardial Remodeling | 0.25 - 1.0 mg/kg | Intraperitoneal (i.p.) | Daily | Dose-dependent improvement of hemodynamic and ventricular functions.[2][4] |
| Rat | Isoproterenol-Induced Myocardial Remodeling | 0.5 and 1.0 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days (pre-treatment) | Attenuation of myocardial remodeling.[4] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-30 gauge)
Protocol:
This protocol is a suggested formulation based on the solubility of this compound and common vehicle preparations for in vivo studies. Researchers should perform their own solubility and stability tests.
-
Prepare a stock solution of this compound in DMSO. this compound is soluble in DMSO up to 100 mM.[5] For a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
Prepare the vehicle solution. In a sterile tube, combine the following:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL sterile saline
-
-
Prepare the final injection solution. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the 900 µL of the vehicle solution.
-
Mix thoroughly. Vortex the final solution until it is clear and homogenous.
-
Administer immediately. It is recommended to prepare the solution fresh on the day of use.
Intraperitoneal (i.p.) Injection in Mice
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the mouse or using a suitable restraint device.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, bladder, and other vital organs.
-
Needle Insertion: Use a 25-30 gauge needle. Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new injection.
-
Injection: Slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.
Mandatory Visualizations
5-HT2B Receptor Signaling Pathway and the Effect of this compound
The following diagram illustrates the canonical signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound. Activation of the 5-HT2B receptor by serotonin (5-HT) leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. Downstream of this, the Ras/Raf/MAPK pathway can be activated, leading to cellular proliferation and fibrosis.[6] this compound, as a selective antagonist, blocks the binding of serotonin to the 5-HT2B receptor, thereby inhibiting these downstream signaling events.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Inhibiting serotonin signaling through HTR2B in visceral adipose tissue improves obesity-related insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SB 204741 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1] It exhibits high affinity for the 5-HT2B receptor with a pKi of approximately 7.1 to 7.95, and displays significant selectivity over other serotonin receptor subtypes, including 5-HT2A and 5-HT2C.[2] This selectivity makes this compound a valuable research tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various in vivo models.
These application notes provide detailed protocols for the in vivo administration of this compound in rats, with a focus on its application in cardiovascular and behavioral research. The information is intended to guide researchers in designing and executing experiments to explore the therapeutic potential of 5-HT2B receptor antagonism.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Rat Model of Myocardial Remodeling
| Treatment Group | Dose (mg/kg/day, i.p.) | Duration | Key Findings |
| Isoproterenol Control | - | 28 days | Induced myocardial remodeling |
| This compound | 0.25 | 28 days | Dose-dependently improved hemodynamic and ventricular functions.[2][3][4] |
| This compound | 0.5 | 28 days | Significantly amplified nitric oxide (NO) levels and the activities of glutathione (GSH) and superoxide dismutase (SOD).[2][3] Attenuated thiobarbituric acid reactive substances (TBARS) levels.[2][3] |
| This compound | 1.0 | 28 days | Showed the most significant improvement in cardiac function and antioxidant status.[2][3][4] |
Table 2: Behavioral Effects of 5-HT Receptor Ligands in Rats
| Compound | Mechanism of Action | Behavioral Test | Key Findings |
| This compound | 5-HT2B Antagonist | Operant Behavioral Assay | Failed to block the rate-decreasing effects of mCPP or MK212, suggesting 5-HT2B receptors do not play a primary role in this specific behavior.[5] |
| BW723C86 | 5-HT2B Agonist | Operant Behavioral Assay | Dose-dependently decreased response rates.[5] |
Experimental Protocols
Protocol 1: Investigation of Cardioprotective Effects of this compound in Isoproterenol-Induced Myocardial Remodeling in Rats
This protocol is adapted from studies investigating the role of 5-HT2B receptor blockade in alleviating myocardial dysfunction.[3]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Acclimation: Acclimate animals for at least one week before the experiment with free access to food and water.
2. Materials:
-
This compound (powder form).
-
Isoproterenol hydrochloride.
-
Vehicle for this compound: A common vehicle for in vivo administration of similar compounds is a mixture of Dimethyl sulfoxide (DMSO) and saline. A final concentration of 5-10% DMSO in sterile saline is often used. It is crucial to perform vehicle-controlled studies.
-
Sterile saline (0.9% NaCl).
-
Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.
3. Dosing Solution Preparation:
-
This compound Stock Solution: Due to its solubility, this compound can be dissolved in DMSO to create a stock solution (e.g., 10-100 mM).
-
Working Solution: On the day of injection, dilute the stock solution with sterile saline to the final desired concentration for injection. The final DMSO concentration should be minimized. For a 1 mg/kg dose in a 250g rat receiving a 1 ml/kg injection volume, you would need a 1 mg/ml solution.
4. Experimental Procedure:
-
Induction of Myocardial Remodeling: Administer isoproterenol (85 mg/kg, s.c.) daily for 28 days to induce myocardial remodeling.[3]
-
This compound Administration: Administer this compound (0.25, 0.5, or 1.0 mg/kg, i.p.) daily for 28 days, starting concurrently with the isoproterenol injections.[2][3][4] A vehicle control group receiving isoproterenol and the vehicle should be included.
-
Monitoring: Monitor animal health, body weight, and food/water intake throughout the study.
-
Endpoint Analysis: At the end of the 28-day treatment period, perform hemodynamic measurements (e.g., blood pressure, heart rate) and collect heart tissue for histological and biochemical analysis (e.g., fibrosis, hypertrophy, inflammatory markers, apoptotic markers).[3]
Experimental Workflow for Cardiovascular Study
Caption: Workflow for investigating the cardioprotective effects of this compound.
Protocol 2: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST) in Rats
This protocol provides a general framework for the Forced Swim Test, a common behavioral assay to screen for antidepressant-like effects.
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 225-300 g.
-
Housing: Single housing is recommended as housing conditions can influence behavior in the FST.[6]
2. Materials:
-
This compound.
-
Vehicle (e.g., 5-10% DMSO in saline).
-
Forced swim test apparatus: A transparent cylinder (40-50 cm high, 19-20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.[7]
-
Video recording equipment.
3. Dosing Solution Preparation:
-
Prepare the this compound dosing solution as described in Protocol 1.
4. Experimental Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim.[6][8][9] This session promotes the development of immobility in the subsequent test session. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle via i.p. injection 30-60 minutes before the test session.
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session.[8][9] Record the session for later analysis.
-
Behavioral Scoring: Score the duration of immobility, swimming, and climbing behaviors. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.[6] A decrease in immobility time is indicative of an antidepressant-like effect.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the two-day forced swim test protocol in rats.
Signaling Pathway
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is a G-protein coupled receptor that primarily signals through the Gq/11 protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events can modulate various cellular processes, including cell proliferation, inflammation, and apoptosis. In the context of the heart, chronic activation of this pathway can contribute to pathological remodeling. This compound, as an antagonist, blocks the initial activation of this cascade by serotonin (5-HT).
Caption: Simplified 5-HT2B receptor signaling pathway and the antagonistic action of this compound.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. In vivo Schild regression analyses using nonselective 5-HT2C receptor antagonists in a rat operant behavioral assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SB 204741: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of SB 204741 in cell culture experiments. This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor, making it a valuable tool for investigating the receptor's role in various cellular processes.[1] This document outlines its mechanism of action, provides quantitative data on its activity, and offers step-by-step protocols for its application in studying colorectal cancer cell proliferation and adipocyte differentiation.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT2B receptor, a Gq/G11 protein-coupled receptor.[2] Activation of the 5-HT2B receptor by its endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), typically leads to the activation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). By blocking the binding of serotonin to the 5-HT2B receptor, this compound inhibits these downstream signaling cascades. Notably, in the context of colorectal cancer, the inhibition of the 5-HT2B receptor by this compound has been shown to suppress the extracellular signal-regulated kinase (ERK) signaling pathway, a critical pathway in cancer cell proliferation and survival.[3][4]
Quantitative Data
The following table summarizes the key pharmacological data for this compound, demonstrating its potency and selectivity for the 5-HT2B receptor.
| Parameter | Value | Species | Reference |
| pKi (5-HT2B) | 7.1 - 7.85 | Human | [5][6] |
| pA2 (5-HT2B) | 7.95 | - | [7] |
| Selectivity | >135-fold over 5-HT2C | Human | [1][7] |
| Selectivity | >100-fold over 5-HT2A | Human | [1] |
Application 1: Inhibition of Colorectal Cancer Cell Proliferation
This protocol details the use of this compound to investigate its effect on the proliferation of colorectal cancer cell lines, specifically CT26 (murine) and COLO-205 (human).[3][4]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
1. Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
CT26 or COLO-205 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
3. Cell Seeding:
-
Harvest and count CT26 or COLO-205 cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
4. Treatment with this compound:
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. Final concentrations for the assay could range from 1 µM to 50 µM. A vehicle control (DMSO at the same final concentration as the highest this compound concentration) must be included.
-
After overnight incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
5. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved. Gentle shaking can aid dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathway: Inhibition of ERK Signaling in Colorectal Cancer
Caption: this compound blocks serotonin-induced ERK signaling.
Application 2: Modulation of Adipocyte Differentiation
This protocol describes the use of this compound to assess its impact on the differentiation of 3T3-L1 preadipocytes into mature adipocytes. The role of the 5-HT2B receptor in adipocyte function, including lipolysis, suggests its potential involvement in adipogenesis.[2][4]
Experimental Protocol: Adipocyte Differentiation and Oil Red O Staining
1. Materials:
-
This compound (powder)
-
DMSO, cell culture grade
-
3T3-L1 preadipocytes
-
Preadipocyte growth medium (DMEM with 10% bovine calf serum)
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
6-well or 12-well cell culture plates
-
Oil Red O staining solution
-
Formalin (10% in PBS)
-
Isopropanol (60% and 100%)
-
Microscope
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store aliquots at -20°C.
3. Preadipocyte Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes in growth medium until they reach 100% confluence.
-
Two days post-confluence (Day 0), replace the growth medium with differentiation medium. This marks the initiation of differentiation.
4. Treatment with this compound:
-
Prepare differentiation medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO).
-
On Day 0, replace the growth medium with the prepared differentiation medium containing this compound or vehicle.
-
On Day 2, replace the differentiation medium with adipocyte maintenance medium, again containing the respective concentrations of this compound or vehicle.
-
Continue to replace the maintenance medium with fresh medium containing the treatments every 2 days until Day 8 or 10.
5. Oil Red O Staining:
-
At the end of the differentiation period, wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol for 5 minutes.
-
Allow the cells to dry completely.
-
Add Oil Red O staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash the cells thoroughly with water until the wash water is clear.
-
Visualize the stained lipid droplets under a microscope and capture images.
6. Quantification of Lipid Accumulation (Optional):
-
After the final water wash, add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the isopropanol-dye solution to a 96-well plate.
-
Measure the absorbance at 510 nm.
Experimental Workflow: Adipocyte Differentiation with this compound
Caption: Workflow for studying this compound's effect on adipogenesis.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Serotonin Improves High Fat Diet Induced Obesity in Mice | PLOS One [journals.plos.org]
- 3. Inhibition of HTR2B-mediated serotonin signaling in colorectal cancer suppresses tumor growth through ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin Improves High Fat Diet Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abcam.com [abcam.com]
- 7. bio-techne.com [bio-techne.com]
Application Notes and Protocols for Utilizing SB 204741 in a Calcium Mobilization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4] The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[5] Activation of this pathway by an agonist, such as serotonin (5-hydroxytryptamine, 5-HT), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.
This increase in intracellular calcium can be readily detected using fluorescent calcium indicators, such as Fluo-4 AM. A calcium mobilization assay, therefore, provides a robust and sensitive method to functionally assess the activity of the 5-HT2B receptor. As an antagonist, this compound will inhibit the calcium mobilization induced by a 5-HT2B receptor agonist in a concentration-dependent manner. This application note provides a detailed protocol for utilizing this compound in a calcium mobilization assay to determine its antagonist potency.
Data Presentation
The following table summarizes the pharmacological data for the key compounds used in this assay.
| Compound | Target | Action | Potency | Cell Line | Assay Type |
| Serotonin (5-HT) | 5-HT2B Receptor | Agonist | EC50: 0.45 nM[6] | CHO-K1 | Calcium Mobilization |
| This compound | 5-HT2B Receptor | Antagonist | IC50: 70 nM[5] | CHO-K1 | IP1 Accumulation |
| This compound | 5-HT2B Receptor | Antagonist | pA2: 7.95[1] | - | Functional Assays |
Signaling Pathway and Experimental Workflow
5-HT2B Receptor Signaling Pathway
Caption: 5-HT2B receptor signaling cascade.
Experimental Workflow for Calcium Mobilization Assay
Caption: Experimental workflow diagram.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2B receptor.
-
Culture Medium: Ham's F12, 10% FBS, and appropriate selection antibiotic (e.g., 200 µg/ml Zeocin).[6]
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Serotonin (5-HT): Prepare a stock solution in sterile water or assay buffer.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: Anion transport inhibitor to improve dye retention (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.
Protocol for Determining the IC50 of this compound
Day 1: Cell Seeding
-
Culture CHO-K1/5-HT2B cells according to standard cell culture protocols.
-
On the day before the assay, harvest the cells and resuspend them in complete growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
Day 2: Calcium Mobilization Assay
-
Prepare Dye Loading Solution:
-
Prepare a 1X assay buffer (HBSS with 20 mM HEPES).
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the experiment, prepare the Fluo-4 AM dye-loading solution in 1X assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM.
-
Add Pluronic F-127 (final concentration ~0.02%) to the dye-loading solution to aid in dye solubilization.
-
If using, add probenecid to the dye-loading solution (final concentration ~2.5 mM).
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cell monolayer once with 100 µL of 1X assay buffer per well.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in a 5% CO2 incubator, protected from light.
-
Following incubation, allow the plate to equilibrate to room temperature for 15-30 minutes.
-
-
Compound Preparation and Addition:
-
During the dye loading incubation, prepare serial dilutions of this compound in 1X assay buffer at 2X the final desired concentrations.
-
Also, prepare a solution of serotonin at a concentration that will elicit an ~80% maximal response (EC80). Based on an EC50 of 0.45 nM, an EC80 concentration would be approximately 1.2 nM. This should be empirically determined.
-
After the incubation period, gently wash the cells twice with 100 µL of 1X assay buffer to remove any extracellular dye.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells (agonist only and vehicle), add 50 µL of assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm).
-
Program the instrument to perform a kinetic read, recording the baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler should then add 50 µL of the EC80 serotonin solution to all wells (except for vehicle control wells).
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response in each well as a percentage of the control response (agonist only).
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This application note provides a comprehensive guide for utilizing the 5-HT2B receptor antagonist, this compound, in a calcium mobilization assay. By following this protocol, researchers can reliably determine the antagonist potency of this compound and can adapt this method for the screening and characterization of other potential 5-HT2B receptor modulators. The provided signaling pathway and workflow diagrams offer a clear visual representation of the underlying biological processes and the experimental procedure.
References
Application Notes and Protocols: SB 204741 in Myocardial Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2] It exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, making it a valuable tool for investigating the role of this specific receptor in various physiological and pathological processes.[1][2] In the context of cardiovascular research, this compound has emerged as a critical pharmacological agent for studying and mitigating adverse myocardial remodeling. Myocardial remodeling refers to the changes in the size, shape, structure, and function of the heart in response to injury or stress, often leading to heart failure.
Mechanism of Action in Myocardial Remodeling:
This compound exerts its cardioprotective effects primarily by blocking the 5-HT2B receptor, which has been implicated in pathological processes such as cardiac hypertrophy, fibrosis, and inflammation.[3][4] Studies have demonstrated that antagonism of the 5-HT2B receptor with this compound can:
-
Inhibit Apoptosis: Decrease the expression of pro-apoptotic proteins like Bax and caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2.[3][5]
-
Reduce Inflammation: Attenuate the expression of inflammatory proteins such as NF-κBp65, TNF-α, and IL-6.[3][5]
-
Attenuate Fibrosis: Reduce collagen deposition and inhibit the proliferation and activation of cardiac fibroblasts, key cells in the development of cardiac fibrosis.[4][6][7]
-
Modulate Signaling Pathways: Influence critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Heat Shock Protein (HSP) pathways.[3][5] Specifically, it has been shown to decrease the phosphorylation of p38 and JNK, while increasing the phosphorylation of ERK.[3][5]
These actions collectively contribute to the preservation of cardiac function and the attenuation of pathological remodeling in various experimental models of heart disease.
Key Signaling Pathways
Caption: Simplified signaling cascade illustrating the inhibitory effect of this compound on the 5-HT2B receptor and downstream pathways leading to adverse myocardial remodeling.
In Vivo Applications
This compound has been effectively used in various rodent models to study its protective effects against myocardial remodeling.
Table 1: Summary of In Vivo Studies with this compound
| Experimental Model | Animal Model | This compound Dosage | Route of Administration | Duration of Treatment | Key Findings | Reference |
| Isoproterenol-induced myocardial remodeling | Rat | 0.25-1.0 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Dose-dependently improved hemodynamic and ventricular functions; reduced inflammation, apoptosis, and adverse MAPK signaling. | [3][5] |
| Pulmonary Artery Banding (PAB) | Mouse | 5 mg/kg/day | Not specified | 14 days | Reduced right ventricular fibrosis and improved heart function. | [4][7] |
| Myocardial Infarction (MI) | Mouse | Not specified | Not specified | 3 weeks | Improved left ventricular ejection fraction and fractional shortening; limited fibrotic scar formation. | [6] |
In Vitro Applications
In vitro studies using cardiac cells are crucial for elucidating the direct cellular and molecular mechanisms of this compound.
Table 2: Summary of In Vitro Studies with this compound
| Cell Type | In Vitro Model | This compound Concentration | Duration of Treatment | Key Findings | Reference |
| Right Ventricular Cardiac Fibroblasts | TGF-β1 Stimulation | Not specified | 1 hour pre-treatment, then 72 hours with TGF-β1 | Diminished TGF-β1 induced collagen synthesis. | [4] |
| Cardiac Fibroblasts | Wound Healing Assay | Not specified | Not specified | 5-HT2B-/- fibroblasts showed a ~50% decrease in migratory capacity, suggesting a similar effect with this compound. | [6] |
| Cardiac Fibroblasts | Collagen Gel Contraction Assay | Not specified | 72 hours | 5-HT2B-/- fibroblasts had significantly hindered gel contraction, indicating a role for the receptor in matrix remodeling. | [6] |
Detailed Experimental Protocols
In Vivo Protocol: Isoproterenol-Induced Myocardial Remodeling in Rats
Objective: To assess the effect of this compound on β-adrenergic receptor-stimulated myocardial remodeling.
Materials:
-
Male Wistar rats
-
Isoproterenol hydrochloride
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Echocardiography system
-
Hemodynamic monitoring equipment
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.
-
Induction of Myocardial Remodeling: Administer isoproterenol (85 mg/kg/day, s.c.) to induce myocardial injury and remodeling.[3]
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound (0.25-1.0 mg/kg/day, i.p.) or vehicle to respective groups.[3] Treatment can be initiated concurrently with or after the induction of remodeling, depending on the study design (prevention vs. treatment).
-
-
Functional Assessment:
-
Echocardiography: Perform serial echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening, ventricular dimensions).[6]
-
Hemodynamic Measurements: At the end of the treatment period, anesthetize the animals and perform invasive hemodynamic monitoring to measure parameters such as left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rates of pressure development and decay (+dP/dt and -dP/dt).
-
-
Tissue Collection and Analysis:
-
Euthanize the animals and excise the hearts.
-
Perform histological analysis (e.g., H&E staining for morphology, Sirius Red or Masson's trichrome staining for fibrosis).
-
Use sections of the heart tissue for molecular analyses such as Western blotting (for proteins like MAPKs, caspases, Bcl-2) and RT-qPCR (for gene expression of fibrotic and inflammatory markers).
-
In Vitro Protocol: Inhibition of TGF-β1-Induced Collagen Synthesis in Cardiac Fibroblasts
Objective: To determine the effect of this compound on the fibrotic response of cardiac fibroblasts.
Materials:
-
Primary cardiac fibroblasts (isolated from neonatal or adult rodent ventricles)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
This compound
-
L-Ascorbic acid
-
Collagen assay kit (e.g., Sircol)
Procedure:
-
Cell Culture: Culture primary cardiac fibroblasts in DMEM supplemented with 10% FBS and penicillin-streptomycin.
-
Serum Starvation: Before stimulation, serum-starve the cells for 24 hours in serum-free DMEM.[4]
-
This compound Pre-treatment: Pre-treat the cells with the desired concentrations of this compound for 1 hour.[4]
-
TGF-β1 Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 72 hours to induce collagen synthesis.[4]
-
Collagen Quantification:
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using a Sircol assay according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the collagen content to the total protein concentration of the cell lysate and compare the results between different treatment groups.
Mandatory Visualizations
Caption: Detailed signaling pathway of this compound in myocardial remodeling.
Caption: General experimental workflows for in vivo and in vitro studies.
Caption: Logical relationship of this compound's mechanism to its cardioprotective outcome.
References
- 1. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 2. SB-204741 - Wikipedia [en.wikipedia.org]
- 3. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs. (2015) | Saurabh Bharti | 16 Citations [scispace.com]
- 6. Targeting 5-HT2B Receptor Signaling Prevents Border Zone Expansion and Improves Microstructural Remodeling after Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2B receptor antagonists inhibit fibrosis and protect from RV heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB 204741 in Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204741 is a potent and selective antagonist of the serotonin 2B receptor (5-HT2B).[1][2][3] Emerging preclinical research has identified the 5-HT2B receptor as a significant contributor to the pathogenesis of pulmonary hypertension (PH). Its antagonism by compounds such as this compound has shown considerable promise in mitigating the hallmark features of this disease. These application notes provide a comprehensive overview of the use of this compound in PH research, including its mechanism of action, effects in various preclinical models, and detailed protocols for in vivo and in vitro experimentation.
Pulmonary hypertension is a severe and progressive disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death.[2][4] The pathology involves vasoconstriction, inflammation, and extensive remodeling of the pulmonary arterioles, including the proliferation and migration of pulmonary artery smooth muscle cells (PASMCs).[2][5][6] The serotonin signaling pathway, particularly through the 5-HT2B receptor, has been implicated in these pathological processes.[6][7]
Mechanism of Action
This compound exerts its therapeutic effects in pulmonary hypertension primarily by blocking the 5-HT2B receptor. This antagonism has been shown to interfere with key signaling pathways that drive the progression of PH. One of the central mechanisms is the reduction of Src tyrosine kinase phosphorylation and its downstream activity.[8] In heritable forms of pulmonary arterial hypertension (PAH) associated with BMPR2 mutations, this compound has been demonstrated to prevent the development of the disease by restricting aberrant SRC trafficking and subsequent downstream signaling.[8] This ultimately leads to a reduction in PASMC contraction and proliferation, as well as a decrease in vascular stiffness.[8][9]
Caption: Signaling pathway of this compound in pulmonary hypertension.
Preclinical Efficacy of this compound
Numerous preclinical studies have demonstrated the efficacy of this compound in various animal models of pulmonary hypertension. These studies highlight its potential as a disease-modifying therapy.
In Vivo Animal Models
Hypoxia and Sugen-Hypoxia Induced Pulmonary Hypertension:
In mouse models of hypoxia and SU5416 (a VEGFR inhibitor) induced PH, this compound has been shown to normalize elevated right ventricular systolic pressure (RVSP).[7] It also significantly reduces the muscularization of pulmonary arterioles and normalizes arterial stiffness in this model.[7]
Heritable Pulmonary Arterial Hypertension (BMPR2 Mutant Mice):
This compound has been shown to prevent the development of PAH in BMPR2 mutant mice, a model of heritable PAH.[8] Treatment with this compound in these mice resulted in RVSP levels indistinguishable from control animals, reduced inflammatory cell recruitment to the lungs, and decreased muscularization of blood vessels.[8]
Monocrotaline-Induced Pulmonary Hypertension:
In the monocrotaline (MCT)-induced rat model of PAH, 5-HT2B receptor antagonists, including this compound, have been shown to attenuate the increase in pulmonary pressure and reduce arterial wall thickening.[10]
Summary of In Vivo Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various animal models of pulmonary hypertension.
Table 1: Effect of this compound on Right Ventricular Systolic Pressure (RVSP)
| Animal Model | Treatment Group | RVSP (mmHg) | Reference |
| Hypoxia + SU5416 (Mouse) | Vehicle | ~35 | [7] |
| This compound | ~25 (Normalized) | [7] | |
| BMPR2 Mutant (Mouse) | Vehicle | Elevated (variable) | [8] |
| This compound | Indistinguishable from controls | [8] | |
| Sugen-Hypoxia (Mouse) | Vehicle | Elevated | [11][12] |
| This compound | Prevented elevation | [11][12] |
Table 2: Effect of this compound on Right Ventricular Hypertrophy (Fulton Index)
| Animal Model | Treatment Group | Fulton Index (RV/LV+S) | Reference |
| Sugen-Hypoxia (Mouse) | Vehicle | Elevated | [11][12] |
| This compound | Prevented elevation | [11][12] | |
| Hypoxia + SU5416 (Mouse) | Vehicle | No significant effect | [7] |
| This compound | No significant effect | [7] |
Table 3: Effect of this compound on Pulmonary Vascular Remodeling
| Animal Model | Parameter | Treatment Group | Outcome | Reference |
| Hypoxia + SU5416 (Mouse) | Muscularized Arterioles | Vehicle | Increased | [7] |
| This compound | Reduced number of fully muscularized arterioles | [7] | ||
| Arteriole Stiffness | Vehicle | Increased | [7] | |
| This compound | Normalized | [7] | ||
| BMPR2 Mutant (Mouse) | Vessel Muscularization | Vehicle | Increased | [8] |
| This compound | Reduced | [8] | ||
| Vessel Stiffness | Vehicle | Doubled | [8] | |
| This compound | Substantially normalized | [8] | ||
| Sugen-Hypoxia (Mouse) | Muscularized Vessels | Vehicle | Increased | [11][12] |
| This compound | Reduced number of partially and fully muscularized vessels | [11][12] |
Experimental Protocols
Caption: Workflow for in vivo studies with this compound.
In Vivo Protocols
1. Preparation and Administration of this compound
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM).[2][13] For in vivo administration, a stock solution in DMSO can be prepared and then further diluted in a vehicle suitable for injection.
-
Vehicle: A common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a final solution could contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[14] It is recommended to prepare the working solution fresh on the day of use.[14]
-
Dosage and Administration: Dosages in rodent models have ranged from 0.25 to 1.0 mg/kg/day, typically administered via intraperitoneal injection.[14] The exact dosage and frequency should be optimized for the specific animal model and study design.
2. Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
-
Materials:
-
Monocrotaline (Sigma-Aldrich)
-
1 M HCl
-
3 M NaOH
-
0.9% NaCl (saline)
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
-
Procedure:
-
Dissolve monocrotaline in 1 M HCl and neutralize to a pH of 7.2-7.4 with 3 M NaOH.[15]
-
Administer a single subcutaneous or intraperitoneal injection of MCT (typically 60 mg/kg) to the rats.[10][15]
-
House the animals under standard conditions with free access to food and water.
-
Pulmonary hypertension typically develops over 3-4 weeks, characterized by increased RVSP, right ventricular hypertrophy, and pulmonary vascular remodeling.[4]
-
Treatment with this compound can be initiated either prophylactically (at the time of MCT injection) or therapeutically (after the establishment of PH).
-
3. Sugen-Hypoxia (SuHx)-Induced Pulmonary Hypertension in Mice or Rats
-
Materials:
-
SU5416 (Sugen)
-
DMSO
-
Vehicle for injection (e.g., as described for this compound)
-
Hypoxia chamber (10% O2)
-
Male C57BL/6 mice or Sprague-Dawley rats
-
-
Procedure:
-
Dissolve SU5416 in DMSO to a concentration of 20 mg/mL.[7]
-
Administer a single subcutaneous injection of SU5416 (20 mg/kg).[8]
-
Immediately following the injection, place the animals in a hypoxia chamber maintained at 10% oxygen for 3-4 weeks.[8][11]
-
Control animals should be injected with the vehicle and housed in normoxic conditions (room air).
-
This model induces a severe form of PH that closely mimics the human disease, including the formation of plexiform lesions.[10]
-
This compound treatment can be administered throughout the duration of the hypoxia exposure.
-
In Vitro Protocols
1. Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
-
Materials:
-
Human or rodent PASMCs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Mitogen (e.g., PDGF, serotonin)
-
This compound
-
Cell Counting Kit-8 (CCK-8) or [3H]thymidine
-
96-well plates
-
-
Procedure (using CCK-8):
-
Seed PASMCs in a 96-well plate at a density of 5x10^3 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation (e.g., DMEM with 0.1% FBS) for 24 hours.[16]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a mitogen (e.g., 20 ng/mL PDGF) in the presence or absence of this compound for 24-48 hours.[1]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1][16]
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. Transwell Migration Assay for PASMCs
-
Materials:
-
PASMCs
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., PDGF, 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet or DAPI for staining
-
-
Procedure:
-
Serum-starve PASMCs for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add 5x10^4 cells to the upper chamber of the Transwell insert.[1][6]
-
Add medium containing a chemoattractant to the lower chamber.[1][6]
-
Incubate for 6-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[1][6]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.[1][6]
-
Stain the cells with 0.1% crystal violet for 5 minutes.[1][6]
-
Count the number of migrated cells in several random fields under a microscope.
-
3. Gel Contraction Assay
-
Materials:
-
PASMCs
-
Type I collagen solution
-
24-well plates
-
Serum-free medium
-
Contractile agonist (e.g., serotonin, endothelin-1)
-
This compound
-
-
Procedure:
-
Harvest PASMCs and resuspend them in serum-free medium at a concentration of 2-5 x 10^6 cells/mL.[17]
-
Prepare a cell-collagen mixture by mixing the cell suspension with cold collagen solution.[17]
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.[17]
-
Add culture medium on top of the collagen gels and incubate for 2 days to allow the development of mechanical stress.[17]
-
Pre-treat the gels with this compound for 1-2 hours.
-
Gently detach the gels from the sides of the wells with a sterile spatula.[17]
-
Add the contractile agonist to the medium.
-
Measure the diameter of the collagen gels at various time points. The decrease in gel diameter represents cell-mediated contraction.
-
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2B receptor in the pathophysiology of pulmonary hypertension. The provided data and protocols offer a framework for designing and conducting preclinical studies to further elucidate its therapeutic potential and mechanism of action. As research in this area continues, a deeper understanding of the serotonin pathway's contribution to PH will undoubtedly pave the way for the development of novel and more effective treatments for this devastating disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 4. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for in vitro monitoring of proliferation of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDGF mediates pulmonary arterial smooth muscle cell proliferation and migration by regulating NFATc2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Sugen 5416/Hypoxia Mouse Model of Pulmonary Arterial Hypertension | Springer Nature Experiments [experiments.springernature.com]
- 13. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pulmonary Artery Smooth Muscle Cell Senescence Promotes the Proliferation of PASMCs by Paracrine IL-6 in Hypoxia-Induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiolabs.com [cellbiolabs.com]
Application Notes: Preparing SB 204741 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of SB 204741 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor, widely used in scientific research to investigate the receptor's function in various physiological and pathological processes.[1][2]
Chemical and Physical Properties
This compound is a synthetic compound supplied as a solid. Proper characterization is crucial for accurate and reproducible experimental results.
| Property | Value | References |
| IUPAC Name | N-(1-Methyl-1H-indol-5-yl)-N'-(3-methyl-5-isothiazolyl)urea | |
| Molecular Formula | C₁₄H₁₄N₄OS | [3][4] |
| Molecular Weight | 286.35 g/mol | |
| CAS Number | 152239-46-8 | [4] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically >98% (HPLC) | |
| Storage (Solid) | Room temperature or 2-8°C |
Solubility Data
The solubility of this compound is a critical factor in preparing concentrated stock solutions. While soluble in several organic solvents, DMSO is commonly preferred for its high solubilizing capacity.
| Solvent | Maximum Concentration | References |
| DMSO | 100 mM (28.64 mg/mL) | [5] |
| Ethanol | 20-25 mM | [5] |
| DMF | 30 mg/mL | [4] |
Note: The use of high-quality, anhydrous (or newly opened) DMSO is recommended, as hygroscopic DMSO can negatively impact the solubility of the compound.[3] For concentrations as high as 100 mg/mL in DMSO, sonication may be required to facilitate dissolution.[3]
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution.
3.1. Materials
-
This compound powder (e.g., Tocris, MedChemExpress, Cayman Chemical)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
1.5 mL or 2.0 mL sterile microcentrifuge tubes (polypropylene)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
3.2. Calculations To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
Desired Concentration: 10 mM
-
Final Volume: 1 mL
-
Molecular Weight: 286.35 g/mol
Calculation: Mass (mg) = 10 mM × 1 mL × 286.35 g/mol / 1000 = 2.86 mg
3.3. Step-by-Step Procedure
-
Weighing: Carefully weigh out 2.86 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
(Optional) Sonication: If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.[3]
-
Labeling and Storage: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the this compound stock solution.
| Condition | Duration | Recommendations | References |
| Short-term | Up to 1 month | -20°C, protect from light. | [3][5][6] |
| Long-term | Up to 6 months | -80°C, protect from light. | [3][6] |
Best Practices:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes before freezing.[6]
-
Usage: When ready to use, thaw an aliquot at room temperature and ensure any precipitate is redissolved before diluting into aqueous buffer or cell culture media.[5] It is recommended to prepare and use solutions on the same day if possible.[5]
Experimental Workflow and Signaling Pathway
5.1. Mechanism of Action this compound is a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B). The 5-HT2B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Upon activation by serotonin, the receptor activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC), influencing downstream cellular processes like cell proliferation.[2] this compound blocks the initial binding of serotonin to the receptor, thereby inhibiting this entire signaling cascade.
Caption: 5-HT2B receptor signaling pathway and site of inhibition by this compound.
5.2. Example Experimental Workflow: In Vitro Cell-Based Assay A common application for this compound is to pre-treat cells to block 5-HT2B receptors before stimulating them with a serotonin agonist. The workflow below outlines a typical calcium flux assay.[7]
Caption: Workflow for an in vitro 5-HT2B receptor functional antagonist assay.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
SB 204741 solubility in ethanol for in vitro assays
Application Notes and Protocols: SB 204741
Topic: this compound Solubility and Use in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4] It exhibits high affinity for the 5-HT2B receptor (pKi of 7.1-7.85, pA2 = 7.95) and displays a selectivity of over 135-fold for the 5-HT2B receptor compared to the 5-HT2C and 5-HT2A receptor subtypes.[1][3][5][6][7] This high selectivity makes this compound a valuable tool for investigating the physiological and pathological roles of the 5-HT2B receptor in various biological systems. These application notes provide detailed information on the solubility of this compound, particularly in ethanol, and offer protocols for its use in typical in vitro assays.
Physicochemical and Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. While Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions, ethanol is also a viable option for many in vitro applications.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Maximum Concentration (Molar) | Maximum Concentration (Mass/Volume) | Reference |
| DMSO | 100 mM | ~28.64 mg/mL | [1][3][5] |
| Ethanol | 20-25 mM | ~5.73 - 7.16 mg/mL | [1][5] |
| DMF | Not specified | ~30 mg/mL | [8] |
Note: The molecular weight of this compound is 286.35 g/mol .[1][5] Solubility can be enhanced with sonication.[6] For batch-specific molecular weights, always refer to the Certificate of Analysis provided by the supplier.
Signaling Pathway of the 5-HT2B Receptor
This compound exerts its effects by blocking the 5-HT2B receptor, which is primarily coupled to the Gq/11 protein signaling pathway.[7] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can influence various cellular processes, including cell proliferation and migration, which can be inhibited by this compound.[9] For instance, inhibition of the 5-HT2B receptor has been shown to suppress the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[9]
Figure 1. 5-HT2B receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol for Preparation of Stock Solutions
This protocol describes the preparation of 10 mM stock solutions of this compound in ethanol and DMSO.
Materials:
-
This compound powder
-
Anhydrous ethanol (200 proof)
-
DMSO (anhydrous, cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure for 10 mM Ethanol Stock:
-
Weighing: Accurately weigh 2.86 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous ethanol to the vial. This will yield a final concentration of 10 mM (since MW = 286.35 g/mol ).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. The maximum solubility in ethanol is around 20-25 mM.[1][5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[6][10] Always protect the solution from light.[6][10]
Procedure for 10 mM DMSO Stock:
-
Weighing: Accurately weigh 2.86 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial and vortex. The solubility in DMSO is high (up to 100 mM), so it should dissolve readily.[1][3][5]
-
Storage: Store aliquots at -20°C or -80°C as described for the ethanol stock.
Protocol for a General In Vitro Cell-Based Assay
This protocol provides a general workflow for using this compound to antagonize 5-HT2B receptor activity in a cell-based assay (e.g., a cell proliferation or calcium flux assay).
Workflow:
-
Cell Culture: Plate cells expressing the 5-HT2B receptor at a desired density in a suitable multi-well plate and culture under standard conditions until they reach the desired confluency.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution (e.g., 10 mM in ethanol).
-
Prepare serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations for the experiment.
-
Important: Ensure the final concentration of the solvent (ethanol or DMSO) in the cell culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Pre-incubation with this compound:
-
Remove the culture medium from the cells.
-
Add the medium containing the various concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add a 5-HT2B receptor agonist (e.g., serotonin) to the wells at a concentration known to elicit a response (e.g., EC50 or EC80).
-
Do not add agonist to negative control wells.
-
-
Incubation and Analysis:
-
Incubate for the appropriate duration depending on the assay endpoint.
-
Perform the assay readout (e.g., measure cell proliferation using an MTS assay, quantify calcium flux using a fluorescent indicator, or measure ERK phosphorylation via Western blot or ELISA).
-
-
Data Analysis:
-
Calculate the response for each concentration of this compound.
-
Plot the data as a dose-response curve and determine the IC50 value for this compound.
-
Figure 2. General experimental workflow for an in vitro assay using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. SB-204741 - Wikipedia [en.wikipedia.org]
- 3. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 5. This compound, 5-HT2B receptor antagonist (CAS 152239-46-8) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Inhibition of HTR2B-mediated serotonin signaling in colorectal cancer suppresses tumor growth through ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB 204741 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 204741 is a potent and selective antagonist of the serotonin 5-HT2B receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2][3] Its utility in research extends to the investigation of signaling pathways where the 5-HT2B receptor plays a crucial role. Western blot analysis is a key technique to elucidate the downstream effects of this compound on protein expression and phosphorylation, providing insights into its mechanism of action. These application notes provide detailed protocols for utilizing this compound in Western blot experiments to study its impact on target protein phosphorylation, with a specific focus on the SRC signaling pathway.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively blocking the 5-HT2B receptor, thereby inhibiting its downstream signaling cascades. The 5-HT2B receptor is coupled to Gq/G11 proteins, and its activation typically leads to the activation of phospholipase C (PLC), initiating a cascade of intracellular events.[2][4] One of the key downstream pathways affected by 5-HT2B receptor activation is the SRC signaling pathway. Activation of the 5-HT2B receptor can lead to the phosphorylation and activation of SRC, a non-receptor tyrosine kinase. Activated SRC, in turn, can phosphorylate a multitude of downstream targets, including Crk-associated substrate (CAS) and Caveolin-1 (CAV1), influencing cellular processes such as proliferation, migration, and adhesion.[5][6]
By antagonizing the 5-HT2B receptor, this compound can effectively reduce the phosphorylation of SRC and its downstream effectors.[5][6] This makes Western blot analysis an invaluable tool to quantify the inhibitory effect of this compound on this signaling axis. Furthermore, the 5-HT2B receptor has been shown to influence other signaling pathways, including the MAPK/ERK and STAT3 pathways, expanding the range of potential targets for investigation with this compound in Western blot analysis.[7]
Figure 1: Simplified signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.
Data Presentation
The following table summarizes the quantitative data from a representative study investigating the effect of this compound on the phosphorylation of SRC, CAS, and CAV1 in whole lung tissue from BMPR2 mutant mice, a model for pulmonary arterial hypertension. Densitometry values were normalized to total protein and β-actin.
| Treatment Group | p-SRC / SRC / β-actin (Normalized Densitometry) | p-CAS / CAS / β-actin (Normalized Densitometry) | p-CAV1 / CAV1 / β-actin (Normalized Densitometry) |
| Wild Type (WT) + Vehicle | ~0.5 | ~0.4 | ~0.3 |
| BMPR2 Mutant + Vehicle | ~1.2 | ~1.1 | ~0.8* |
| BMPR2 Mutant + this compound | ~0.6# | ~0.5# | ~0.4# |
| Data derived from densitometry graphs in the cited literature and presented as approximate values for illustrative purposes.[5][6] Actual values can be found in the source publication. *p<0.05 compared to WT; #p<0.05 compared to vehicle-treated BMPR2 mutant. |
Experimental Protocols
This section provides a detailed protocol for Western blot analysis to assess the effect of this compound on protein phosphorylation.
Preparation of this compound Stock Solution
-
Solubility : this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.
-
Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve 2.86 mg of this compound (MW: 286.35 g/mol ) in 1 mL of DMSO.
-
Storage : Store the stock solution at -20°C or -80°C for long-term storage.[8] Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
-
Cell Seeding : Plate cells at an appropriate density in culture dishes and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional) : To reduce basal levels of protein phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment : Treat cells with the desired concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration. Based on in vivo studies, effective concentrations may be in the nanomolar to low micromolar range.[7] Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.
-
Stimulation (Optional) : If investigating the inhibitory effect of this compound on agonist-induced phosphorylation, pre-incubate the cells with this compound for a specific duration (e.g., 30-60 minutes) before adding the 5-HT2B receptor agonist.
-
Incubation Time : The optimal incubation time with this compound should be determined empirically.
Protein Extraction
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer : Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve the phosphorylation state of proteins.[9]
-
Scraping and Collection : Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation : Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Transfer the supernatant containing the protein extract to a new tube.
-
Protein Quantification : Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
Figure 2: General workflow for Western blot analysis of phosphorylated proteins.
-
Sample Preparation for Electrophoresis : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE : Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9] Note: Avoid using milk as a blocking agent for phosphoprotein detection, as it contains casein, a phosphoprotein that can cause high background.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-SRC) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing : Repeat the washing step as described above.
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing : To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and reprobed with an antibody against the total protein (e.g., anti-total-SRC) and a loading control (e.g., β-actin or GAPDH).
Troubleshooting and Key Considerations
-
Phosphatase Inhibition : It is critical to include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target protein.[9]
-
Antibody Validation : Ensure that the phospho-specific antibody has been validated for Western blot applications.
-
Positive and Negative Controls : Include appropriate positive controls (e.g., cells treated with a known activator of the pathway) and negative controls (e.g., untreated or vehicle-treated cells) to validate the experimental results.
-
Dose-Response and Time-Course : Perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific experimental system.
-
Loading Controls : Always normalize the levels of the phosphorylated protein to the total protein and a loading control to ensure accurate quantification.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 3. SB-204741 - Wikipedia [en.wikipedia.org]
- 4. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: SB 204741 as a 5-HT2B Receptor Antagonist in Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SB 204741, a potent and selective antagonist of the 5-hydroxytryptamine 2B (5-HT2B) receptor, in various in vitro experimental settings. Detailed protocols for key assays are provided to facilitate the determination of its effective concentration and to investigate its mechanism of action.
Introduction
This compound is a widely used research tool for studying the physiological and pathological roles of the 5-HT2B receptor.[1] It exhibits high affinity and selectivity for the 5-HT2B receptor, with significantly lower affinity for other serotonin receptor subtypes, including 5-HT2A and 5-HT2C.[1][2][3] This selectivity makes it an invaluable pharmacological tool for dissecting 5-HT2B-mediated signaling pathways in a variety of in vitro models.
Mechanism of Action
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins. Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including cell proliferation, migration, and contraction. This compound acts as a competitive antagonist at the 5-HT2B receptor, blocking the binding of serotonin and thereby inhibiting these downstream signaling cascades.
Data Presentation: In Vitro Efficacy of this compound
The effective concentration of this compound can vary depending on the specific in vitro assay, cell type, and experimental conditions. The following table summarizes key quantitative data reported for this compound.
| Parameter | Value | Assay System | Reference |
| pA2 | 7.95 | Inhibition of 5-HT-induced contraction in isolated rat stomach fundus | [2][3][4] |
| pKi | 7.1 | Radioligand binding assay with human 5-HT2B receptors | [5][6] |
| IC50 | 956 nM | Inhibition of human adipocyte differentiation | [2] |
Mandatory Visualizations
Signaling Pathway of the 5-HT2B Receptor and Inhibition by this compound
Caption: 5-HT2B receptor signaling cascade and its inhibition by this compound.
General Experimental Workflow for Determining the In Vitro Effective Concentration of this compound
Caption: A generalized workflow for in vitro antagonist assays with this compound.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to characterize the antagonist activity of this compound at the 5-HT2B receptor.
Protocol 1: Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit serotonin-induced increases in intracellular calcium.
Materials:
-
Cells expressing the 5-HT2B receptor (e.g., CHO-K1 cells stably expressing human 5-HT2B)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Serotonin (5-HT)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the 5-HT2B expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium.
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a stock solution of serotonin in assay buffer. The final concentration used for stimulation should be at the EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist dose-response experiment.
-
After the dye loading incubation, wash the cells with assay buffer.
-
Add the diluted this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
After a baseline reading of 10-20 seconds, inject the serotonin solution into each well.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable endpoint for Gq-coupled receptor activation by measuring the accumulation of IP1, a downstream metabolite of IP3.
Materials:
-
Cells expressing the 5-HT2B receptor (e.g., CHO-K1 cells stably expressing human 5-HT2B)
-
Cell culture medium
-
IP1-Gq kit (containing stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1 cryptate)
-
Serotonin (5-HT)
-
This compound
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed the 5-HT2B expressing cells into the microplates at a density of approximately 7,000 cells per well and incubate overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in the stimulation buffer provided in the kit.
-
Prepare a stock solution of serotonin in the stimulation buffer. A typical concentration for antagonist assays is 20 nM.
-
Remove the culture medium from the wells.
-
Add the diluted this compound to the appropriate wells, followed by the addition of serotonin.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Detection:
-
Add the IP1-d2 conjugate and anti-IP1 cryptate solutions to each well.
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions (emission at 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized HTRF ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: Inhibition of Fibroblast-to-Myofibroblast Transition
This assay assesses the functional consequence of 5-HT2B receptor antagonism in a disease-relevant model of fibrosis.
Materials:
-
Primary human lung fibroblasts
-
Fibroblast growth medium
-
Transforming growth factor-beta 1 (TGF-β1)
-
Serotonin (5-HT)
-
This compound
-
Sirius Red staining solution for collagen quantification
-
Antibodies for immunofluorescence (e.g., anti-alpha-smooth muscle actin, α-SMA)
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture and Treatment:
-
Culture primary human lung fibroblasts in appropriate growth medium.
-
Seed the fibroblasts in multi-well plates.
-
Once the cells reach a desired confluency, switch to a low-serum medium.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a combination of TGF-β1 (e.g., 5 ng/mL) and serotonin (e.g., 1 µM) for 48-72 hours.
-
-
Assessment of Fibrosis Markers:
-
Collagen Synthesis (Sirius Red Staining):
-
Fix the cells with methanol.
-
Stain with Sirius Red solution.
-
Wash and elute the dye.
-
Measure the absorbance of the eluted dye to quantify collagen content.
-
-
Myofibroblast Differentiation (α-SMA Immunofluorescence):
-
Fix and permeabilize the cells.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope and quantify the α-SMA expression.
-
-
-
Data Analysis:
-
Normalize the data (collagen content or α-SMA expression) to the TGF-β1/5-HT stimulated control (0% inhibition) and the vehicle control (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration to determine the IC50 for the inhibition of fibrotic markers.
-
These protocols provide a solid foundation for investigating the in vitro effects of this compound. Researchers should optimize these protocols for their specific cell systems and experimental goals. Careful consideration of agonist concentration, incubation times, and cell density will ensure the generation of robust and reproducible data.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of serotonin-induced platelet aggregation in relation to thrombus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
troubleshooting SB 204741 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SB 204741 and preventing its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2][3] It exhibits high affinity for the 5-HT2B receptor, with significantly lower affinity for other serotonin receptors like 5-HT2A and 5-HT2C, making it a valuable tool for studying the specific roles of the 5-HT2B receptor.[1][2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][4][5] For most in vitro experiments, DMSO is the preferred solvent due to the higher achievable stock concentration.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in high-purity DMSO or ethanol to the desired concentration. It is recommended to use newly opened or anhydrous DMSO as hygroscopic DMSO can affect solubility.[6] If you encounter difficulty in dissolving the compound, gentle warming or sonication can be used to aid dissolution.[6][7] Always ensure the solution is clear and free of any visible precipitate before use.
Q4: How should I store the this compound stock solution?
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][7] MedChemExpress suggests that at -80°C, the solution is stable for up to 6 months, and at -20°C, for up to 1 month, protected from light.[6][7]
Q5: What is the maximum final concentration of DMSO or ethanol that is generally tolerated by cells in culture?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant toxicity. However, the optimal concentration should be determined for your specific cell line and experimental conditions. Ethanol is typically used at a final concentration of 0.1% or less. It is crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this problem.
Experimental Workflow for Preparing and Using this compound
Caption: A typical workflow for preparing and using this compound solutions.
Troubleshooting Flowchart
Caption: A flowchart to systematically troubleshoot this compound precipitation.
Potential Causes and Solutions
1. Improper Stock Solution Preparation
-
Problem: The compound may not be fully dissolved in the stock solution, leading to precipitation upon dilution.
-
Solution:
2. "Salting Out" Effect
-
Problem: When a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium, the compound can crash out of solution due to the sudden change in solvent polarity.
-
Solution:
-
Pre-warm the media: Before adding the stock solution, warm the cell culture media to 37°C.
-
Stepwise dilution: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed media.
-
Slow addition and mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling the tube. This allows for more gradual mixing and reduces the chances of localized high concentrations that can lead to precipitation.
-
3. High Final Concentration
-
Problem: The desired final concentration of this compound in the cell culture media may exceed its aqueous solubility limit.
-
Solution:
-
Review the literature for typical working concentrations of this compound for your specific application. In vivo studies have used doses around 1 mg/kg.[8]
-
Perform a dose-response curve to determine the lowest effective concentration for your experiment.
-
If a high concentration is necessary, consider using a solubilizing agent, although this should be done with caution as it may affect your experimental system.
-
4. Media Components and pH
-
Problem: Components in the cell culture media, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with the compound and reduce its solubility. The pH of the media can also influence the charge and solubility of a compound.
-
Solution:
-
Reduce serum concentration: If possible, try reducing the percentage of FBS in your media or using a serum-free media formulation for the initial dilution step.
-
Check media pH: Ensure the pH of your cell culture media is within the optimal range (typically 7.2-7.4).
-
Test different media: If precipitation persists, consider testing a different basal media formulation.
-
Data Summary
Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source(s) |
| DMSO | 100 | 28.64 | [1][2][4] |
| Ethanol | 20-25 | 5.73 - 7.16 | [1][2] |
| DMF | - | 30 | [8] |
Note: The molecular weight of this compound is approximately 286.35 g/mol .[1] Solubility may vary slightly between suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on a calibrated balance.
-
Carefully weigh out 2.86 mg of this compound powder into the tube.
-
Add 100 µL of anhydrous DMSO to the tube. This will yield a final concentration of 100 mM.
-
Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
(Optional) For cell culture applications, the stock solution can be sterile-filtered using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C, protected from light.
-
References
- 1. This compound, 5-HT2B receptor antagonist (CAS 152239-46-8) | Abcam [abcam.com]
- 2. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 3. SB-204741 - Wikipedia [en.wikipedia.org]
- 4. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Optimizing SB 204741 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for SB 204741 in cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2] It exhibits high affinity for this receptor, with approximately 135-fold selectivity over the closely related 5-HT2C receptor and even greater selectivity over the 5-HT2A receptor.[1] Its primary mechanism of action is the inhibition of the Gq11 protein-coupled signaling pathway, which is activated by serotonin (5-hydroxytryptamine, 5-HT). This inhibition prevents the downstream increase in intracellular concentrations of inositol trisphosphate (IP3), diacylglycerol (DAG), and calcium.
Q2: What is a typical starting point for this compound incubation time in cell-based assays?
A2: For initial experiments, a time-course study is highly recommended to determine the optimal incubation period for your specific cell line and experimental endpoint. A common starting point for many cell-based assays, such as proliferation or viability assays, is to test a range of time points, typically 24, 48, and 72 hours. For assays measuring more immediate signaling events, such as calcium mobilization, much shorter incubation times on the order of minutes to a few hours are appropriate.
Q3: How does the optimal incubation time for this compound vary depending on the cell type?
A3: The optimal incubation time is highly dependent on the specific cell line being used. Factors such as the doubling time of the cells, the expression level of the 5-HT2B receptor, and the specific metabolic activity of the cells can all influence the time required to observe a significant effect. For example, rapidly proliferating cancer cells might show a response at earlier time points compared to slower-growing primary cells like cardiac fibroblasts.[3][4]
Q4: Can the concentration of this compound affect the optimal incubation time?
A4: Yes, the concentration of this compound and the incubation time are often interrelated. Higher concentrations may produce a measurable effect at earlier time points, while lower concentrations might require a longer incubation period to achieve a similar level of inhibition. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the ideal combination of concentration and incubation time for your desired outcome.
Q5: What are the potential consequences of a suboptimal incubation time?
A5: A suboptimal incubation time can lead to misleading results. An incubation period that is too short may result in a false negative, where the compound appears to have no effect simply because not enough time has elapsed for the biological response to manifest. Conversely, an overly long incubation time could lead to secondary, off-target effects or cytotoxicity that may confound the interpretation of the results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability/proliferation. | Incubation time is too short for the biological effect to become apparent. | Perform a time-course experiment, extending the incubation period to 48 and 72 hours, or even longer for slow-growing cells. |
| The concentration of this compound is too low. | Conduct a dose-response experiment with a wider range of concentrations. | |
| The cell line has low or no expression of the 5-HT2B receptor. | Verify 5-HT2B receptor expression in your cell line using techniques like qPCR or Western blotting. | |
| High variability between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and careful pipetting to seed a consistent number of cells in each well. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Unexpected cytotoxicity observed. | Incubation time is too long, leading to off-target effects or nutrient depletion. | Reduce the incubation time and/or the concentration of this compound. |
| The solvent (e.g., DMSO) is at a cytotoxic concentration. | Ensure the final concentration of the solvent is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from time-course and dose-response experiments with this compound. Researchers should populate these tables with their own experimental data.
Table 1: Effect of this compound on Cell Viability (% of Control) over Time
| Concentration | 24 Hours | 48 Hours | 72 Hours |
| Vehicle Control | 100% | 100% | 100% |
| This compound (Low Conc.) | |||
| This compound (Mid Conc.) | |||
| This compound (High Conc.) |
Table 2: IC50 Values of this compound at Different Incubation Times
| Incubation Time | IC50 (µM) |
| 24 Hours | |
| 48 Hours | |
| 72 Hours |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cell Viability (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability over a 24, 48, and 72-hour time course using an MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
-
Plot the data to visualize the time- and dose-dependent effects of this compound.
-
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry
This protocol describes a general method for evaluating the induction of apoptosis by this compound over time using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 12, 24, 48 hours).
-
-
Cell Harvesting:
-
At each time point, collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the this compound-treated samples to the vehicle control at each time point.
-
Visualizations
Caption: Signaling pathway of the 5-HT2B receptor and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 2. SB-204741 - Wikipedia [en.wikipedia.org]
- 3. Chronic activation of human cardiac fibroblasts in vitro attenuates the reversibility of the myofibroblast phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone suppresses vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
SB 204741 stability in cell culture medium
Welcome to the technical support center for SB 204741. This guide is designed for researchers, scientists, and drug development professionals to provide essential information and troubleshooting advice for using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable at room temperature for shipping purposes. For long-term storage, it is recommended to store it at -20°C, where it has been shown to be stable for at least four years.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol up to 20 mM.[2][3] For cell culture applications, preparing a high-concentration stock solution in sterile DMSO is recommended to minimize the final solvent concentration in your culture medium.
Q3: What is the recommended storage for this compound stock solutions?
A3: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to prepare fresh solutions on the day of use if possible.[4] Before use, equilibrate the solution to room temperature and ensure there is no precipitate.[4]
Q4: What is the stability of this compound in cell culture medium at 37°C?
A4: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media (e.g., DMEM, RPMI-1640) at 37°C. The stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. A protocol to assess this is provided in the "Experimental Protocols" section.
Q5: At what concentration should I use this compound in my cell culture experiments?
A5: The optimal concentration of this compound will vary depending on the cell type and the specific experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your assay. Published studies have used concentrations in the nanomolar to low micromolar range.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in cell culture medium. | - Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment (see protocol below).- Prepare fresh working solutions from a frozen stock for each experiment.- Consider replenishing the media with fresh this compound for long-term experiments. |
| Adsorption to plasticware. | - Consider using low-adhesion plasticware for your experiments, especially for long-term cultures. | |
| Incorrect storage of stock solutions. | - Ensure stock solutions are stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| Precipitation of this compound in cell culture medium. | Poor solubility in aqueous medium. | - Ensure the final DMSO concentration is kept to a minimum (typically <0.5%).- When diluting the DMSO stock solution into the aqueous cell culture medium, do so gradually and with gentle mixing to avoid rapid precipitation.- Perform a solubility test by preparing a serial dilution of this compound in your medium and observing for any precipitation. |
| "Solvent shock". | - Dilute the DMSO stock solution in a small volume of medium first before adding it to the final culture volume. | |
| High background or off-target effects. | Concentration of this compound is too high. | - Perform a dose-response curve to determine the optimal, lowest effective concentration.- Titrate down the concentration of this compound in your experiment. |
| Solvent (DMSO) toxicity. | - Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your cells. |
Quantitative Data Summary
As there is no publicly available data on the stability of this compound in cell culture medium, a summary table cannot be provided. Researchers are encouraged to generate this data for their specific experimental setup using the protocol outlined below.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
DMSO (cell culture grade, sterile)
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution into your cell culture medium (with and without serum) to the final desired concentration for your experiments. Also, prepare a control sample in a stable buffer (e.g., PBS) where this compound is known to be stable, if possible.
-
Aliquot the working solutions into sterile tubes or wells of a plate for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
At each time point , remove an aliquot and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining against time to determine its stability profile under each condition.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability in cell culture medium.
Hypothetical Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 3. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
Navigating the Specificity of SB 204741: A Technical Guide to Mitigating Off-Target Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective 5-HT2B receptor antagonist, SB 204741, ensuring experimental outcomes are a direct result of on-target activity is paramount. This guide provides a comprehensive resource for understanding and mitigating potential off-target effects of this compound, presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its known off-target interactions?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 2B (5-HT2B).[1][2][3][4] Its primary on-target effect is the inhibition of the Gq/11 protein-coupled signaling pathway, which is activated by serotonin.[5][6] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[5]
While this compound is highly selective for the 5-HT2B receptor, it does exhibit some affinity for other serotonin receptors, most notably the 5-HT2A and 5-HT2C subtypes.[3][4][7] It is reported to have at least 135-fold selectivity over the 5-HT2C receptor and even higher selectivity over the 5-HT2A receptor.[1][2] However, at higher concentrations, the potential for engaging these off-target receptors increases.
Selectivity Profile of this compound
| Target Receptor | pKi / pA2 | Approximate Fold Selectivity vs. 5-HT2B |
| 5-HT2B | 7.1 - 7.95 (pKi/pA2) | - |
| 5-HT2C | 5.82 (pKi) | ≥ 135-fold |
| 5-HT2A | < 5.2 (pKi) | > 135-fold |
Data compiled from multiple sources.[3][4][7][8][9]
Q2: My experimental results with this compound are not what I expected. How can I determine if this is due to an off-target effect?
A2: Unexpected results can arise from a variety of factors, including off-target effects. A systematic approach is crucial to troubleshoot these observations. Here are key steps to consider:
-
Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. Higher concentrations are more likely to engage off-target receptors. Perform a dose-response curve to identify the minimal concentration that produces the desired on-target effect.
-
Use of Proper Controls:
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent.
-
Negative Control: Ideally, use a structurally similar but inactive analog of this compound. While a commercially available, validated inactive analog for this compound is not widely documented, exploring structurally related compounds with no reported 5-HT2B activity could be an option.
-
Positive Control: Use a known 5-HT2B agonist to confirm that the receptor is functional in your experimental system.
-
-
Orthogonal Approaches: Do not rely solely on a pharmacological inhibitor. Validate your findings using alternative methods:
-
Alternative Antagonists: Use another selective 5-HT2B antagonist with a different chemical structure to see if it recapitulates the observed phenotype.
-
Genetic Knockdown/Knockout: This is the gold standard for confirming on-target effects. Use siRNA or shRNA to knockdown the HTR2B gene or CRISPR/Cas9 to create a gene knockout. If the phenotype observed with this compound is absent in the knockdown or knockout cells, it strongly suggests an on-target effect.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype | Off-target activity of this compound at the concentration used. | 1. Perform a dose-response experiment to determine the lowest effective concentration. 2. Validate the finding with a structurally distinct 5-HT2B antagonist. 3. Use siRNA/CRISPR to confirm the phenotype is dependent on the 5-HT2B receptor. |
| Inconsistent Results | Variability in 5-HT2B receptor expression levels across different cell lines or passages. | 1. Confirm 5-HT2B receptor expression at the protein level (e.g., Western blot, flow cytometry). 2. Standardize cell passage numbers for experiments. |
| Cell Toxicity | Off-target effects or non-specific toxicity at high concentrations. | 1. Assess cell viability (e.g., MTT assay, trypan blue exclusion) at your working concentration of this compound. 2. Lower the concentration of this compound. 3. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
Experimental Protocols
Protocol 1: Genetic Knockdown of HTR2B using siRNA
Objective: To transiently reduce the expression of the 5-HT2B receptor to validate the on-target effects of this compound.
Methodology:
-
siRNA Selection: Obtain pre-designed and validated siRNA sequences targeting the human HTR2B gene. Several commercial vendors provide such reagents. It is recommended to test a pool of 2-3 different siRNAs to improve knockdown efficiency and reduce off-target effects of individual siRNAs.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the HTR2B siRNA and a non-targeting scramble siRNA control in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection:
-
Incubate cells for 24-72 hours post-transfection. The optimal time should be determined empirically.
-
At 24 hours, you may replace the transfection medium with complete growth medium.
-
-
Validation of Knockdown:
-
Harvest a subset of cells to assess HTR2B mRNA (by qRT-PCR) and protein (by Western blot) levels to confirm efficient knockdown.
-
-
Experimentation:
-
Treat the HTR2B-knockdown cells and scramble control cells with this compound or vehicle and assess the phenotype of interest.
-
Protocol 2: Gene Knockout of HTR2B using CRISPR/Cas9
Objective: To create a stable cell line lacking the 5-HT2B receptor for definitive validation of on-target effects.
Methodology:
-
Guide RNA (gRNA) Design and Cloning:
-
Design two or more gRNAs targeting a critical exon of the HTR2B gene using a publicly available design tool. Ensure high on-target scores and minimal predicted off-target sites.
-
Synthesize and clone the gRNAs into a suitable Cas9 expression vector. Commercial kits for HTR2B knockout are also available.[10]
-
-
Transfection:
-
Transfect the Cas9/gRNA expression vector into the cells of interest using an appropriate method (e.g., lipid-based transfection, electroporation).
-
-
Selection and Clonal Isolation:
-
If the vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection.
-
After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
-
Screening and Validation of Knockout:
-
Expand the isolated clones and screen for HTR2B knockout by:
-
Genomic DNA analysis: PCR amplify the targeted region and use Sanger sequencing or a mismatch cleavage assay (e.g., T7E1) to detect insertions/deletions (indels).
-
Protein analysis: Confirm the absence of the 5-HT2B protein by Western blot.
-
-
-
Experimentation:
-
Use the validated HTR2B knockout cell line alongside the parental wild-type cell line to test the effects of this compound. The on-target effects should be absent in the knockout cells.
-
Visualizing Signaling Pathways and Experimental Logic
On-Target 5-HT2B Signaling Pathway
The following diagram illustrates the canonical Gq/11 signaling pathway initiated by serotonin binding to the 5-HT2B receptor, which is antagonized by this compound.
Caption: Canonical 5-HT2B Gq/11 signaling pathway antagonized by this compound.
Experimental Workflow for Validating On-Target Effects
This workflow outlines the logical steps to confirm that an observed effect of this compound is mediated through the 5-HT2B receptor.
Caption: Logical workflow for validating the on-target effects of this compound.
Potential for Signaling Crosstalk and Off-Target Effects
Activation of the 5-HT2B receptor can also lead to crosstalk with other signaling pathways, such as the transactivation of receptor tyrosine kinases (RTKs) like the Platelet-Derived Growth Factor Receptor (PDGFR) and the activation of Src family kinases.[5] These represent potential nodes for off-target effects if this compound were to interact with components of these pathways directly.
Caption: Crosstalk between 5-HT2B receptor signaling and RTK pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. SB-204741 - Wikipedia [en.wikipedia.org]
- 3. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 7. This compound, 5-HT2B receptor antagonist (CAS 152239-46-8) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. origene.com [origene.com]
issues with SB 204741 solubility and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using SB 204741. Our aim is to address common issues related to the solubility and handling of this compound to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most common and recommended solvents for this compound are Dimethyl Sulfoxide (DMSO) and ethanol.[1][2][3][4] For in vivo experiments, specific formulations using a combination of solvents are required.
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: If you encounter difficulties dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Ultrasonic Treatment: Sonication can aid in the dissolution of the compound.[5]
-
Gentle Heating: If precipitation or phase separation occurs, gentle heating can help dissolve the compound.
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (absorbs moisture from the air), which can negatively impact the solubility of compounds. It is highly recommended to use a new, unopened bottle of anhydrous DMSO.[6]
Q3: My this compound solution precipitated after being added to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are some tips to minimize this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in the cell culture medium. Add the compound to the medium while vortexing or mixing to ensure rapid and even distribution.
-
Warm the Medium: Pre-warming the aqueous medium to 37°C before adding the compound can sometimes improve solubility.
Q4: How should I store my this compound stock solution?
A4: Proper storage is crucial for maintaining the stability and activity of your this compound stock solution.
-
Short-term Storage: For storage up to one month, it is recommended to store the solution at -20°C and protect it from light.[1][2]
-
Long-term Storage: For periods longer than one month, store the solution at -80°C for up to six months, protected from light.[1][5]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to prevent degradation from repeated freezing and thawing.[6]
-
Before Use: When you need to use the stored solution, allow it to equilibrate to room temperature and visually inspect to ensure there is no precipitation before use.[2]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (Molarity) | Maximum Concentration (Mass/Volume) | Reference(s) |
| DMSO | 100 mM | 28.64 mg/mL | [3][7] |
| Ethanol | 20-25 mM | 5.73 - 7.16 mg/mL | [3][4][7] |
| DMF | Not specified | 30 mg/mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.86 mg of this compound (Molecular Weight: 286.35 g/mol ).
-
Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Facilitate Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to ensure complete dissolution.[5] Gentle warming can also be applied if precipitation is observed.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C for short-term use or -80°C for long-term storage. Protect from light.[1][5]
Protocol for In Vivo Formulation
For in vivo applications, a common formulation involves a multi-solvent system to ensure solubility and biocompatibility.
-
Prepare a Concentrated Stock: First, prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).
-
Add Co-solvents: For a 1 mL final solution, follow this sequence, ensuring the solution is mixed well after each addition: a. Take 100 µL of the DMSO stock solution. b. Add 400 µL of PEG300 and mix. c. Add 50 µL of Tween-80 and mix. d. Add 450 µL of saline to reach the final volume of 1 mL.
-
Final Concentration: This procedure results in a clear solution with a concentration of at least 2.08 mg/mL (7.26 mM).
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for the preparation of this compound stock solutions.
Caption: Simplified 5-HT2B receptor signaling cascade and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound, 5-HT2B receptor antagonist (CAS 152239-46-8) | Abcam [abcam.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
Navigating the Nuances of 5-HT2B Receptor Antagonism: A Technical Guide to SB 204741
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center for the optimal use of SB 204741, a potent and selective 5-HT2B receptor antagonist. This guide provides in-depth information on determining the optimal concentration range for your experiments, detailed protocols for key assays, and troubleshooting advice to overcome common experimental hurdles.
This compound is a valuable tool for investigating the physiological and pathological roles of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1][2] Its high affinity and selectivity make it a preferred choice for researchers studying the diverse functions of this receptor in areas such as cardiovascular disease, fibrosis, and neurological disorders.[3][4] This guide is designed to equip you with the necessary information to confidently and effectively incorporate this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the 5-HT2B receptor.[1][2] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Upon activation by its endogenous ligand serotonin (5-HT), the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By binding to the 5-HT2B receptor, this compound prevents serotonin from initiating this signaling cascade.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, including 5-HT2A and 5-HT2C receptors.[1] It has been reported to have approximately 135-fold greater selectivity for the 5-HT2B receptor compared to the 5-HT2C receptor.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions can be stored at -20°C for up to one month.[2] It is advisable to prepare and use solutions on the same day if possible and to avoid repeated freeze-thaw cycles.[2]
Determining Optimal this compound Concentration
The optimal concentration of this compound will vary depending on the cell type, the specific assay being performed, and the concentration of the agonist (serotonin) being used. Below is a summary of reported effective concentrations in various in vitro and in vivo studies to guide your experimental design.
In Vitro Concentration Range
| Assay Type | Cell Type | Reported Concentration/IC50 | Reference |
| IP1 Accumulation Assay | CHO-K1 cells expressing human 5-HT2B receptor | IC50: 70 nM | [6] |
| General Antagonist Activity | Various | 100 nM - 1 µM | General recommendation based on pKi/pA2 values |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
In Vivo Dosage Range
| Animal Model | Dosage | Route of Administration | Application | Reference |
| Rat | 0.25 - 1.0 mg/kg | Intraperitoneal (i.p.) | Myocardial remodeling | [7] |
| Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Novelty-induced hypophagia |
Experimental Protocols
Calcium Flux Assay
This protocol is designed to measure changes in intracellular calcium concentration following 5-HT2B receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing the 5-HT2B receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Serotonin (5-HT)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentrations of this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Add serotonin (agonist) to all wells simultaneously using an automated injector.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 1-5 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the response over baseline for each well.
-
Determine the inhibitory effect of this compound by comparing the response in the presence of the antagonist to the control wells.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a low density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak inhibition by this compound | Suboptimal this compound concentration: The concentration used may be too low to effectively antagonize the 5-HT2B receptor. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your specific assay. |
| Low 5-HT2B receptor expression: The cell line used may have low or no expression of the 5-HT2B receptor. | Verify the expression of the 5-HT2B receptor in your cell line using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor or a transiently transfected system. | |
| Agonist concentration is too high: A very high concentration of serotonin may overcome the competitive antagonism of this compound. | Use an EC50 or EC80 concentration of serotonin to elicit a submaximal response, which will be more sensitive to inhibition. | |
| High background signal in calcium flux assay | Cellular stress or damage: Over-trypsinization or harsh handling of cells can lead to increased baseline calcium levels. | Handle cells gently during passaging and plating. Ensure optimal cell health before starting the experiment. |
| Dye overloading: Using too high a concentration of the calcium-sensitive dye can lead to compartmentalization and high background. | Titrate the concentration of the calcium dye to find the optimal loading concentration for your cell type. | |
| Variability between replicate wells | Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable responses. | Ensure a homogenous cell suspension before plating and use a multichannel pipette for seeding to improve consistency. |
| Pipetting errors: Inaccurate pipetting of compounds or agonist can introduce significant variability. | Use calibrated pipettes and practice proper pipetting techniques. Consider using automated liquid handling for high-throughput experiments. | |
| Precipitation of this compound in media | Low solubility in aqueous solutions: this compound has limited solubility in aqueous buffers. | Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. Prepare fresh dilutions from the DMSO stock for each experiment. |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway of the 5-HT2B receptor and a general experimental workflow for studying the effects of this compound.
Caption: 5-HT2B Receptor Signaling Pathway
Caption: Experimental Workflow for this compound
References
- 1. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 3. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT2B receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. medchemexpress.com [medchemexpress.com]
minimizing SB 204741 toxicity in cell lines
Welcome to the technical support center for SB 204741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell lines and to offer troubleshooting strategies for potential challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2][3][4][5][6] It exhibits high selectivity for the 5-HT2B receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C.[1][3][5] Its primary mechanism of action is to block the signaling pathways activated by the 5-HT2B receptor.[7]
Q2: Is this compound known to be toxic to cell lines?
The available scientific literature does not indicate that this compound is inherently toxic to cell lines. In fact, some studies have shown that by blocking the 5-HT2B receptor, this compound can inhibit apoptosis and offer protective effects in certain contexts, such as in models of myocardial remodeling.[8] Toxicity concerns related to the 5-HT2B receptor are primarily associated with agonists, which can lead to conditions like valvular heart disease.[9][10]
Q3: I am observing decreased cell viability after treating my cells with this compound. What could be the cause?
If you are observing unexpected cytotoxicity, it is important to consider several factors that are not related to the compound's primary pharmacology:
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at certain concentrations. It is crucial to use a final solvent concentration that is well-tolerated by your specific cell line.
-
Compound Concentration: High concentrations of any compound can lead to off-target effects and cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration range for your experiments.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds and solvents. What is non-toxic for one cell line may be toxic for another.
-
Experimental Conditions: Factors such as cell density, media composition, and incubation time can all influence experimental outcomes.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
If you are observing significant cell death after treating your cells with this compound, consider the following troubleshooting steps:
1. Optimize Solvent Concentration:
-
Recommendation: Prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO) used for your this compound treatment. This will help you to distinguish between solvent-induced toxicity and compound-specific effects.
-
Action: If the vehicle control also shows high levels of cell death, reduce the final solvent concentration in your experiments.
2. Determine the Optimal Concentration of this compound:
-
Recommendation: Perform a dose-response experiment to identify the concentration range where this compound effectively antagonizes the 5-HT2B receptor without causing significant cell death.
-
Action: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) and assess cell viability at each concentration.
3. Assess Cell Viability with Multiple Assays:
-
Recommendation: Use at least two different cell viability assays that measure different cellular parameters (e.g., metabolic activity and membrane integrity) to confirm your results.
-
Action: Complement a metabolic assay like MTT or XTT with a dye exclusion assay like Trypan Blue or a fluorescence-based live/dead staining.
Issue 2: Inconsistent or Non-Reproducible Results
Inconsistent results can be frustrating. Here are some tips to improve the reproducibility of your experiments:
1. Standardize Cell Culture Conditions:
-
Recommendation: Ensure that your cell culture practices are consistent across all experiments.
-
Action: Maintain a consistent cell passage number, seeding density, and media formulation. Avoid letting your cells become over-confluent.
2. Ensure Proper Compound Handling and Storage:
-
Recommendation: Follow the manufacturer's instructions for storing and handling this compound.
-
Action: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
3. Include Appropriate Controls:
-
Recommendation: Always include positive and negative controls in your experiments.
-
Action: In addition to a vehicle control, consider using a known agonist of the 5-HT2B receptor as a positive control to confirm that the receptor is functional in your cell line.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
| Treatment Group | Absorbance (570 nm) | % Viability |
| Vehicle Control | [Insert Value] | 100% |
| This compound (Conc. 1) | [Insert Value] | [Calculate] |
| This compound (Conc. 2) | [Insert Value] | [Calculate] |
| ... | ... | ... |
Assessment of Apoptosis by Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Your cell line of interest
-
This compound
-
A commercially available caspase-3 activity assay kit (colorimetric or fluorometric)
-
Lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays)
-
Microplate reader
Procedure:
-
Treat your cells with this compound or a vehicle control as described in the MTT assay protocol.
-
After the treatment period, harvest the cells and lyse them using the provided lysis buffer.
-
Quantify the protein concentration of each cell lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate to each well.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample and express the results as a fold change relative to the vehicle control.
| Treatment Group | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (Conc. 1) | [Calculate] |
| This compound (Conc. 2) | [Calculate] |
| Positive Control | [Insert Value] |
Signaling Pathways and Workflows
The following diagrams illustrate the 5-HT2B receptor signaling pathway and a general experimental workflow for assessing potential cytotoxicity.
Caption: 5-HT2B Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for assessing the effects of this compound on cell lines.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 7. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT2B receptor blockade attenuates β-adrenergic receptor-stimulated myocardial remodeling in rats via inhibiting apoptosis: role of MAPKs and HSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 10. reprocell.com [reprocell.com]
SB 204741 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SB 204741, a potent and selective 5-HT2B receptor antagonist. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound powder is stable at room temperature and should be stored upon receipt at ambient conditions. For long-term storage of the solid compound, some suppliers recommend 4°C, protected from light.
Q2: What is the best way to prepare and store this compound solutions?
A: It is recommended to prepare and use solutions on the same day.[1] If storage is necessary, solutions can be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Before use, stored solutions should be equilibrated to room temperature, and you should ensure that no precipitation has occurred.[1]
Q3: In which solvents is this compound soluble?
A: this compound is soluble in DMSO and ethanol. The solubility in each solvent is summarized in the table below.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 20-25 mM |
Table 2: Storage Conditions for this compound
| Format | Short-Term Storage | Long-Term Storage |
| Solid (Powder) | Room Temperature | Room Temperature (up to 12 months) or 4°C (protected from light) |
| Solution | Use same day | -20°C (up to 1 month) or -80°C (up to 6 months), protected from light |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Q1: I am not observing any effect of this compound in my assay. What could be the reason?
A: There are several potential reasons for a lack of effect:
-
Improper Storage or Handling: Ensure that the compound and its solutions have been stored correctly as per the guidelines above. Repeated freeze-thaw cycles should be avoided.
-
Precipitation: Visually inspect the solution to ensure no precipitate is present. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound.
-
Incorrect Concentration: Verify the calculations for your working solution concentration. It may be necessary to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Low Receptor Expression: Confirm that your cell line or tissue model expresses a sufficient level of the 5-HT2B receptor.
Q2: I am seeing inconsistent or variable results between experiments. What should I check?
A: Inconsistent results can be frustrating. Consider the following factors:
-
Solution Stability: As recommended, prepare fresh solutions for each experiment to avoid degradation.
-
Cell Passage Number: High passage numbers can lead to changes in cell characteristics, including receptor expression levels. It is advisable to use cells within a consistent and low passage number range.
-
Experimental Conditions: Ensure that all experimental parameters, such as incubation times, temperatures, and cell densities, are kept consistent between experiments.
Q3: I suspect off-target effects in my experiment. How can I confirm this and what are the likely off-targets?
A: While this compound is a selective 5-HT2B antagonist, it does exhibit some activity at the 5-HT2C receptor, although with approximately 135-fold lower affinity.[2][3]
-
Confirming Off-Target Effects: To investigate potential off-target effects, you can use a more selective antagonist for the suspected off-target receptor (e.g., a highly selective 5-HT2C antagonist) as a control.
-
Interpreting Results: If a 5-HT2C-selective antagonist produces a similar effect to this compound in your assay, it suggests that the observed effect may be at least partially mediated by 5-HT2C receptor inhibition.
Experimental Protocols
1. General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell-based assay measuring a downstream signaling event (e.g., calcium mobilization or inositol phosphate accumulation).
-
Cell Seeding: Plate cells expressing the 5-HT2B receptor at an appropriate density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Also, prepare a solution of a known 5-HT2B receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the different concentrations of this compound. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the 5-HT2B agonist to the wells and incubate for the appropriate time to stimulate the receptor and induce a downstream signal.
-
Signal Detection: Measure the cellular response using a suitable detection method (e.g., a fluorescent plate reader for calcium assays).
-
Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.
2. Example Protocol for In Vivo Administration in Rodents
This protocol is based on a study investigating the effects of this compound on myocardial remodeling in rats.[4]
-
Animal Model: Male Wistar rats.
-
Vehicle Preparation: Prepare a vehicle solution for intraperitoneal (i.p.) injection. A common vehicle is saline with a small percentage of DMSO and a surfactant like Tween 80 to aid solubility.
-
This compound Preparation: Dissolve this compound in the vehicle to achieve the desired dosing solution. For example, to achieve a dose of 1 mg/kg, for a 250g rat, you would need to inject 0.25 mg of the compound. The concentration of your dosing solution will depend on the injection volume.
-
Administration: Administer this compound via intraperitoneal injection at the desired dose (e.g., 0.25-1.0 mg/kg/day).
-
Experimental Timeline: The duration of treatment will depend on the specific research question. In the cited study, treatment was administered for a number of days concurrently with an induced pathological model.
-
Outcome Measures: At the end of the study, various endpoints can be assessed, such as hemodynamic parameters, tissue histology, and protein expression levels.
Visualizations
References
Technical Support Center: SB 204741 In Vitro Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the in vitro activity of SB 204741, a potent and selective 5-HT2B receptor antagonist. A primary focus is the impact of serum on experimental outcomes.
Troubleshooting Guide
Issue: Decreased or inconsistent potency of this compound in cell-based assays.
This is a common issue when transitioning from serum-free to serum-containing media. The primary suspect is the binding of this compound to serum proteins, which reduces the free, active concentration of the compound.
| Possible Cause | Recommended Solution |
| Serum Protein Binding | Serum albumin is a major component that can bind to small molecules, sequestering them from their target receptor. This leads to a rightward shift in the concentration-response curve (higher IC50). |
| 1. Serum-Free Conditions: Whenever possible, conduct initial characterization assays in serum-free medium or a medium with low serum concentration (e.g., 0.5-2%). This will provide a baseline activity for this compound. | |
| 2. Use Modified Serum: Consider using charcoal-stripped or delipidated serum. These have reduced levels of endogenous small molecules and lipids that can interfere with binding assays. | |
| 3. Determine and Correct for Protein Binding: Quantify the extent of this compound binding to serum proteins using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[1] The unbound fraction can then be used to calculate the effective concentration. | |
| Compound Stability | Although generally stable, prolonged incubation in complex biological matrices at 37°C could lead to degradation. |
| 1. Minimize Incubation Times: Use the shortest incubation time necessary to achieve a robust assay signal. | |
| 2. Freshly Prepare Solutions: Always prepare fresh working solutions of this compound from a frozen stock on the day of the experiment. | |
| Assay Interference | Components in the serum may interfere with the assay readout (e.g., luciferase, fluorescence). |
| 1. Run Serum Controls: Include control wells with serum-containing medium but without cells to check for background signal. | |
| 2. Validate Assay Readout: Ensure that the detection method is not directly affected by the presence of serum. |
Frequently Asked Questions (FAQs)
Q1: Why is the IC50 value of this compound higher in my experiments with 10% Fetal Bovine Serum (FBS) compared to published values?
A1: Published potency values for this compound, such as pKi or pA2 values of 7.1-7.95, are often determined in simplified biochemical assays or cell-based assays under serum-free or low-serum conditions.[2][3] When 10% FBS is introduced, a significant portion of this compound can bind to serum proteins, primarily albumin.[4][5] Only the unbound, free fraction of the drug is available to interact with the 5-HT2B receptor.[1] This reduction in the effective concentration of this compound will result in a higher apparent IC50 value.
Q2: How can I quantify the impact of serum on my this compound experiments?
A2: To quantify the effect of serum, you can perform a concentration-response experiment with this compound in the presence of varying concentrations of serum (e.g., 0%, 1%, 5%, 10% FBS). This will allow you to observe the shift in the IC50 value as a function of serum concentration. The results can be summarized in a table for clear comparison.
Q3: What is the mechanism of action of this compound and how does the 5-HT2B receptor signal?
A3: this compound is a selective antagonist of the serotonin 5-HT2B receptor.[1][6][7][8] The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][9] Upon agonist binding, the Gq/11 protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Q4: Are there alternative 5-HT2B antagonists I can use as a control?
A4: Yes, several other 5-HT2B antagonists are commercially available and can be used as controls. Examples include RS-127445 and LY 272015. It is important to note that these compounds may also be subject to serum protein binding.
Quantitative Data Summary
The following table illustrates the hypothetical impact of serum on the in vitro potency of this compound. Actual values should be determined experimentally.
| Serum Concentration (% FBS) | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (vs. 0% Serum) |
| 0 | 10 | 1.0 |
| 1 | 25 | 2.5 |
| 5 | 80 | 8.0 |
| 10 | 150 | 15.0 |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cell-Based Calcium Flux Assay with and without Serum
This protocol outlines a method to assess the inhibitory effect of this compound on 5-HT2B receptor activation by measuring changes in intracellular calcium.
Materials:
-
Cells stably expressing the human 5-HT2B receptor (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fetal Bovine Serum (FBS), standard and charcoal-stripped
-
This compound
-
5-HT (Serotonin) as the agonist
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Plating: Seed the 5-HT2B expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in standard growth medium.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be included to aid in dye dispersal.
-
Aspirate the growth medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. To assess the impact of serum, prepare parallel serial dilutions in assay buffer containing the desired final concentration of FBS (e.g., 10%).
-
-
Antagonist Incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add the this compound serial dilutions (with and without serum) to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of 5-HT in assay buffer at a concentration that elicits a submaximal response (EC80).
-
Place the assay plate in the fluorescent plate reader.
-
Set the reader to record fluorescence over time.
-
Inject the 5-HT solution into the wells and continue recording the fluorescence signal.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist-only control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition (with and without serum).
-
Visualizations
Caption: Workflow for evaluating the impact of serum on this compound potency.
Caption: The Gq/11-mediated signaling cascade of the 5-HT2B receptor.
Caption: A logical guide for troubleshooting reduced this compound activity.
References
- 1. labcorp.com [labcorp.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Binding • Frontage Laboratories [frontagelab.com]
- 6. Covalent complexes of albumin with serotonin, ketanserin and lysergic acid antagonize the activity of serotonin in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Kinetics of 5-HT2B receptor signaling: profound agonist-dependent effects on signaling onset and duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating SB 204741 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of SB 204741, a potent and selective antagonist of the serotonin 5-HT2B receptor.[1][2] Understanding if, and to what extent, this compound interacts with its intended target in a living organism is a critical step in preclinical and clinical development to establish a clear relationship between drug exposure, target modulation, and therapeutic efficacy.
Comparison of In Vivo Target Engagement Methodologies
Validating the in vivo target engagement of this compound can be approached through direct and indirect methodologies. Direct methods provide evidence of the physical interaction between this compound and the 5-HT2B receptor, while indirect methods measure the functional consequences of this interaction.
| Methodology | Principle | Advantages | Disadvantages | Translatability to Humans |
| Direct Methods | ||||
| Positron Emission Tomography (PET) Imaging | Non-invasive, quantitative imaging of 5-HT2B receptor occupancy by this compound using a specific radiolabeled tracer. | Quantitative, longitudinal studies in the same animal, high translational potential. | Requires a specific and validated 5-HT2B receptor radioligand, expensive, requires specialized equipment and expertise. | High |
| Ex Vivo Receptor Autoradiography | Measures the displacement of a radioligand from 5-HT2B receptors in tissue sections from animals previously treated with this compound. | Provides high-resolution anatomical localization of target engagement, can be highly quantitative. | Terminal procedure, labor-intensive, potential for artifacts during tissue processing. | Moderate |
| Indirect Methods | ||||
| Pharmacodynamic (PD) Biomarker Analysis | Measures changes in downstream signaling molecules or physiological parameters known to be modulated by 5-HT2B receptor activity. | Can be less technically demanding and less expensive than direct methods, provides information on the functional consequences of target engagement. | Can be influenced by off-target effects or other biological pathways, may not always directly correlate with receptor occupancy. | Variable |
| Agonist Challenge Studies | Assesses the ability of this compound to block the physiological or behavioral effects of a 5-HT2B receptor agonist. | Provides a functional readout of target engagement in a whole-organism context. | The response can be complex and influenced by multiple factors, may not be directly translatable to therapeutic efficacy. | Low to Moderate |
Experimental Protocols
Direct Target Engagement: Ex Vivo Receptor Autoradiography
This protocol is adapted from established methods for other G-protein coupled receptors and can be optimized for the 5-HT2B receptor.
Objective: To determine the in vivo occupancy of 5-HT2B receptors by this compound in a specific tissue (e.g., lung, heart, or brain).
Materials:
-
This compound
-
Vehicle for this compound administration
-
Experimental animals (e.g., rats or mice)
-
Radioligand specific for the 5-HT2B receptor (e.g., [³H]-LSD with selective blockers for other serotonin receptors, or a more specific 5-HT2B radioligand if available)
-
Cryostat
-
Microscope slides
-
Incubation buffer
-
Wash buffer
-
Phosphor imaging screen and scanner
-
Image analysis software
Procedure:
-
Animal Dosing: Administer various doses of this compound (and a vehicle control) to different groups of animals via the desired route (e.g., intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after dosing, euthanize the animals and rapidly dissect the target tissues.
-
Tissue Processing: Immediately freeze the tissues in isopentane cooled with liquid nitrogen and store at -80°C.
-
Cryosectioning: Cut thin sections (e.g., 20 µm) of the frozen tissue using a cryostat and mount them onto microscope slides.
-
Radioligand Incubation: Incubate the tissue sections with a saturating concentration of the 5-HT2B radioligand.
-
Washing: Wash the slides to remove unbound radioligand.
-
Imaging: Expose the slides to a phosphor imaging screen.
-
Data Analysis: Quantify the signal intensity in the regions of interest. The reduction in radioligand binding in the this compound-treated groups compared to the vehicle group indicates receptor occupancy.
Indirect Target Engagement: Pharmacodynamic Biomarker Analysis (Western Blot)
This protocol focuses on measuring the phosphorylation of downstream signaling proteins.
Objective: To assess the effect of this compound on the 5-HT2B receptor-mediated signaling cascade in a target tissue.
Materials:
-
This compound
-
Vehicle for this compound administration
-
5-HT2B receptor agonist (e.g., BW723C86)
-
Experimental animals
-
Tissue homogenization buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Animal Treatment: Pre-treat animals with this compound or vehicle for a specified duration.
-
Agonist Challenge: Administer a 5-HT2B receptor agonist to stimulate the signaling pathway.
-
Tissue Collection: At a peak signaling time point after the agonist challenge, euthanize the animals and collect the target tissues.
-
Protein Extraction: Homogenize the tissues and extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein. A decrease in this ratio in the this compound-treated group would indicate target engagement.
Visualizing Pathways and Workflows
Caption: 5-HT2B receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for direct and indirect in vivo target engagement validation.
References
SB 204741: A Comparative Analysis of its Selectivity for 5-HT Receptors
For Researchers, Scientists, and Drug Development Professionals
SB 204741 has emerged as a critical pharmacological tool for investigating the physiological and pathological roles of the serotonin 5-HT2B receptor. Its utility is intrinsically linked to its high affinity and selectivity for this particular receptor subtype over other members of the 5-HT receptor family. This guide provides a comprehensive comparison of this compound's binding affinity and functional activity across various 5-HT receptors, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile of this compound
The selectivity of this compound is most pronounced when compared to the closely related 5-HT2A and 5-HT2C receptors. Experimental data, primarily from radioligand binding assays, consistently demonstrate its potent antagonism at the 5-HT2B receptor with significantly lower affinity for other 5-HT receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) | Antagonist Activity (pA2) | Selectivity vs. 5-HT2B |
| 5-HT2B | 7.1 - 7.95 [1][2][3] | 7.95 [2][4] | - |
| 5-HT2C | 5.8 - 5.82[2][3][4] | - | ~20 to 135-fold[1][5][6] |
| 5-HT2A | < 5.2[2][4] | - | >135-fold[5][6] |
| 5-HT1A | Low Affinity[2][4] | - | High |
| 5-HT1D | Low Affinity[2][4] | - | High |
| 5-HT1E | Low Affinity[2][4] | - | High |
| 5-HT3 | Low Affinity[2][4] | - | High |
| 5-HT4 | Low Affinity[2][4] | - | High |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.
Experimental Methodologies
The determination of this compound's selectivity profile relies on established in vitro pharmacological assays. The following are detailed protocols representative of the key experiments cited.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for various 5-HT receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]5-HT, [125I]DOI).
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays (e.g., Calcium Mobilization)
These assays measure the ability of a compound to antagonize the downstream signaling of a receptor upon agonist activation. For Gq-coupled receptors like the 5-HT2 family, this often involves measuring changes in intracellular calcium levels.
Objective: To determine the antagonist potency (pA2) of this compound at the 5-HT2B receptor.
Materials:
-
Cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293).
-
A 5-HT2B receptor agonist (e.g., serotonin).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT2B agonist (typically the EC80 concentration) to the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Construct concentration-response curves for the agonist in the presence of different concentrations of this compound. The pA2 value is then determined from the Schild plot, which is a linear regression of log(concentration ratio - 1) versus the log of the antagonist concentration.
5-HT2B Receptor Signaling Pathway
This compound exerts its effects by blocking the canonical Gq/11 signaling pathway activated by the 5-HT2B receptor.[1] Upon agonist binding, the 5-HT2B receptor undergoes a conformational change, leading to the activation of Gq/11 proteins.[1] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]
Caption: 5-HT2B Receptor Gq/11 Signaling Pathway.
References
- 1. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 3. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. SB-204741 - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of SB 204741 and RS-127445 for 5-HT2B Receptor Antagonism
For researchers and drug development professionals investigating the role of the 5-HT2B receptor in various physiological and pathological processes, the choice of a selective antagonist is a critical decision. This guide provides an objective, data-driven comparison of two widely used 5-HT2B antagonists: SB 204741 and RS-127445.
Introduction to the Antagonists
This compound , first described in 1995, is a potent and selective 5-HT2B receptor antagonist. It has been instrumental in early studies elucidating the function of this receptor.
RS-127445 emerged as a highly selective and high-affinity 5-HT2B antagonist with favorable pharmacokinetic properties for in vivo studies. It is often considered a benchmark for 5-HT2B antagonism.
Quantitative Comparison of Pharmacological Properties
The following tables summarize the key pharmacological parameters for this compound and RS-127445, compiled from seminal publications. Direct comparison should be made with caution as experimental conditions may have varied between studies.
Table 1: Binding Affinity at the Human 5-HT2B Receptor
| Compound | pKi | Ki (nM) | Radioligand | Cell Line | Reference |
| This compound | 7.85 | 14.1 | [3H]-5-HT | CHO | [1](--INVALID-LINK--) |
| RS-127445 | 9.5 ± 0.1 | 0.32 | [3H]-5-HT | CHO-K1 | [2](--INVALID-LINK--) |
Table 2: Functional Antagonist Potency
| Compound | Assay Type | Parameter | Value | Agonist Used | Cell Line/Tissue | Reference |
| This compound | Functional Antagonism | pA2 = 7.95 | - | 5-HT | Rat Stomach Fundus | [1](--INVALID-LINK--) |
| RS-127445 | Inositol Phosphate Formation | pKB = 9.5 ± 0.1 | - | 5-HT | HEK-293 | [2](--INVALID-LINK--) |
| RS-127445 | Intracellular Calcium Mobilization | pIC50 = 10.4 ± 0.1 | - | 5-HT | HEK-293 | [2](--INVALID-LINK--) |
| RS-127445 | Rat Stomach Fundus Contraction | pA2 = 9.5 ± 1.1 | - | 5-HT | Rat Stomach Fundus | [2](--INVALID-LINK--) |
| RS-127445 | Rat Jugular Vein Relaxation | pA2 = 9.9 ± 0.3 | - | α-methyl-5-HT | Rat Jugular Vein | [2](--INVALID-LINK--) |
Table 3: Selectivity Profile
| Compound | Selectivity over 5-HT2A (fold) | Selectivity over 5-HT2C (fold) | Notes | Reference |
| This compound | > 450 | ~135 | Also shows low affinity for a range of other receptors. | [1](--INVALID-LINK--) |
| RS-127445 | ~1000 | ~1000 | Screened against over 100 other receptors and ion channels with >1000-fold selectivity. | [2](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical 5-HT2B receptor signaling pathway and a typical experimental workflow for characterizing a novel 5-HT2B antagonist.
Detailed Experimental Protocols
Radioligand Binding Assay for Determination of Ki
This protocol is a representative method for determining the binding affinity of a test compound for the 5-HT2B receptor.
-
Membrane Preparation:
-
Culture CHO-K1 or HEK-293 cells stably expressing the human 5-HT2B receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of radioligand (e.g., [3H]-5-HT at a concentration near its Kd, typically 1-5 nM), and a range of concentrations of the unlabeled test compound (e.g., this compound or RS-127445).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known 5-HT2B ligand (e.g., 10 µM unlabeled 5-HT).
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Intracellular Calcium Mobilization (FLIPR Assay)
This protocol describes a method to assess the functional antagonism of the 5-HT2B receptor by measuring changes in intracellular calcium.
-
Cell Preparation:
-
Seed HEK-293 cells stably expressing the human 5-HT2B receptor into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion-exchange pump inhibitor like probenecid may be included to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Antagonist Incubation:
-
Prepare serial dilutions of the antagonist (this compound or RS-127445) in the assay buffer.
-
After the dye-loading incubation, add the antagonist dilutions to the respective wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes).
-
-
FLIPR Measurement:
-
Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Prepare a plate containing the 5-HT2B agonist (e.g., 5-HT) at a concentration that elicits a submaximal response (EC80).
-
Establish a baseline fluorescence reading for a few seconds.
-
Initiate the automated addition of the agonist to all wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the antagonist concentration.
-
Fit the data to a dose-response inhibition curve to calculate the IC50 value of the antagonist.
-
Functional Assay: Inositol Monophosphate (IP1) Accumulation (HTRF Assay)
This protocol outlines a method to measure the functional antagonism of the Gq-coupled 5-HT2B receptor by quantifying the accumulation of a downstream second messenger.
-
Cell Preparation:
-
Seed CHO-K1 or HEK-293 cells stably expressing the human 5-HT2B receptor into a suitable tissue culture plate (e.g., 96-well) and culture to the desired confluency.
-
-
Cell Stimulation:
-
Remove the culture medium and replace it with a stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1 upon receptor activation.
-
Add serial dilutions of the antagonist (this compound or RS-127445) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add the 5-HT2B agonist (e.g., 5-HT) at its EC80 concentration to stimulate the cells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and HTRF Reaction:
-
Lyse the cells by adding the lysis buffer provided in a commercial HTRF IP-One assay kit.
-
Transfer the cell lysates to a low-volume white 384-well plate.
-
Add the HTRF detection reagents: IP1-d2 (an IP1 analog labeled with a FRET acceptor) and an anti-IP1 antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Incubate the plate at room temperature in the dark for at least 60 minutes.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 of the antagonist.
-
Summary and Conclusion
Both this compound and RS-127445 are valuable tools for investigating 5-HT2B receptor function. However, the available data suggest key differences:
-
Affinity and Potency: RS-127445 demonstrates significantly higher binding affinity and functional potency for the 5-HT2B receptor compared to this compound.[2](--INVALID-LINK--) The pKi of RS-127445 is in the sub-nanomolar range, while this compound's affinity is in the low double-digit nanomolar range.[1](--INVALID-LINK--)
-
Selectivity: RS-127445 exhibits a broader and more profound selectivity profile, with approximately 1000-fold selectivity over a large panel of other receptors.[2](--INVALID-LINK--) While this compound is selective, particularly against the 5-HT2A and 5-HT2C receptors, the margin of selectivity is less pronounced than that of RS-127445.[1](--INVALID-LINK--)
-
Application: Both compounds have been successfully used in in vitro and in vivo studies. The high potency and selectivity of RS-127445, along with its demonstrated oral bioavailability, make it a particularly robust tool for in vivo pharmacological investigations.[2](--INVALID-LINK--)
References
A Comparative Analysis of 5-HT2B Receptor Antagonists in Pulmonary Hypertension: SB 204741 vs. PRX-08066
In the landscape of preclinical research for pulmonary hypertension (PH), a progressive and life-threatening condition, the serotonin 2B (5-HT2B) receptor has emerged as a key therapeutic target. Two notable antagonists of this receptor, SB 204741 and PRX-08066, have demonstrated significant promise in various animal models of the disease. This guide provides a detailed comparison of their performance, supported by available experimental data, to assist researchers and drug development professionals in understanding their respective preclinical profiles.
Both this compound and PRX-08066 function by blocking the 5-HT2B receptor, which is understood to play a crucial role in the vasoconstriction and vascular remodeling characteristic of pulmonary hypertension.[1][2] While a direct head-to-head comparative study in the same animal model is not publicly available, analysis of their effects in distinct, well-established pulmonary hypertension models reveals their potential therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound and PRX-08066 in established animal models of pulmonary hypertension.
Table 1: Effects of this compound in the Hypoxia + SU5416 Mouse Model of Pulmonary Hypertension
| Parameter | Vehicle Control | This compound Treated | Outcome |
| Right Ventricular Systolic Pressure (RVSP) | Elevated | Normalized | Significant reduction in RVSP, indicating amelioration of pulmonary hypertension.[3] |
| Pulmonary Arteriolar Muscularization | Increased | Significantly Reduced | Attenuation of vascular remodeling, a key pathological feature of PH.[3] |
| Pulmonary Arteriole Stiffness | Increased | Reduced to Normal Levels | Reversal of vessel stiffening, suggesting a positive impact on the mechanical properties of the pulmonary vasculature.[2] |
Table 2: Effects of PRX-08066 in the Monocrotaline (MCT)-Induced Rat Model of Pulmonary Hypertension
| Parameter | MCT Control | PRX-08066 (50 mg/kg) | PRX-08066 (100 mg/kg) | Outcome |
| Peak Pulmonary Artery Pressure | Significantly Elevated | Significantly Reduced (p < 0.05) | Significantly Reduced (p < 0.01) | Dose-dependent reduction in pulmonary artery pressure.[4] |
| Right Ventricle (RV) / Body Weight | Significantly Increased | Significantly Reduced | Significantly Reduced | Attenuation of right ventricular hypertrophy, a secondary complication of PH.[4] |
| RV / Left Ventricle + Septum | Significantly Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.001) | Marked reduction in a key index of right ventricular hypertrophy.[4] |
| Medial Wall Thickening & Lumen Occlusion | Significantly Increased | Significantly Reduced (p < 0.01) | Significantly Reduced (p < 0.01) | Inhibition of pulmonary vascular remodeling.[4] |
| Right Ventricular Ejection Fraction | Decreased | Not specified | Significantly Improved (p < 0.05) | Improvement in cardiac function at the higher dose.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of 5-HT2B antagonists and a typical experimental workflow for their evaluation in a preclinical model of pulmonary hypertension.
Caption: 5-HT2B Receptor Signaling Pathway in PH.
Caption: Preclinical Evaluation Workflow for PH Therapeutics.
Experimental Protocols
This compound in Hypoxia + SU5416 Mouse Model
This model induces a severe and progressive form of pulmonary hypertension that closely mimics some aspects of the human disease.
-
Animal Model: Male C57BL/6 mice.
-
Induction of PH: Mice are injected subcutaneously with the VEGF receptor antagonist SU5416 (20 mg/kg) and then exposed to a hypoxic environment (10% O2) for three weeks.[3]
-
Drug Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, at a specified dose and frequency during the period of hypoxia exposure. A vehicle control group is run in parallel.[3]
-
Hemodynamic Assessment: At the end of the treatment period, right ventricular systolic pressure (RVSP) is measured via right heart catheterization under anesthesia.[3]
-
Histological Analysis: Lung and heart tissues are collected for histological examination. Pulmonary arterioles are assessed for the degree of muscularization, and the right ventricle is weighed to determine the Fulton index (RV/[LV+S]) as a measure of right ventricular hypertrophy.[3]
PRX-08066 in Monocrotaline (MCT)-Induced Rat Model
The MCT model is a widely used and well-characterized model of pulmonary hypertension.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of PH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered to induce pulmonary hypertension.[4]
-
Drug Administration: PRX-08066 is administered orally, twice daily, at doses of 50 mg/kg and 100 mg/kg for a period of 28 days, starting on the same day as MCT injection. A vehicle-treated MCT control group is also included.[4]
-
Hemodynamic Assessment: At the end of the study, rats are anesthetized, and a catheter is inserted into the pulmonary artery to measure pulmonary artery pressure (PAP).[4]
-
Assessment of Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) and left ventricle plus septum (LV+S) are dissected and weighed to calculate the RV/LV+S ratio.[4]
-
Histological Analysis: Lung tissue is processed to assess the medial wall thickness of small pulmonary arteries.[4]
Concluding Remarks
Both this compound and PRX-08066 have demonstrated compelling preclinical efficacy in attenuating the key pathological features of pulmonary hypertension in their respective animal models. This compound effectively normalizes RVSP and reduces vascular remodeling in a severe, progressive mouse model of PH.[2][3] PRX-08066 shows a clear dose-dependent improvement in hemodynamics, right ventricular hypertrophy, and vascular remodeling in the widely used MCT rat model.[4]
The choice between these compounds for further research and development would likely depend on a variety of factors including their pharmacokinetic profiles, safety and toxicity data, and performance in a wider range of preclinical models. While PRX-08066 has progressed to early-phase clinical trials, this compound remains a valuable tool for preclinical research into the role of the 5-HT2B receptor in pulmonary hypertension.[5][6][7] This guide provides a foundational comparison to aid in the strategic planning of future investigations into this promising therapeutic avenue.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 3. researchgate.net [researchgate.net]
- 4. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Data, Inc. Granted Orphan Drug Designation for PRX-8066 for Pulmonary Arterial Hypertension - BioSpace [biospace.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. NCT00345774 | Loyola Medicine [loyolamedicine.org]
A Head-to-Head Comparison: SB 204741 and Methysergide as 5-HT2B Receptor Antagonists
For researchers and professionals in drug development, the selection of a suitable antagonist for the 5-hydroxytryptamine 2B (5-HT2B) receptor is a critical decision. This guide provides an objective comparison of two prominent antagonists, SB 204741 and methysergide, supported by experimental data to inform this choice.
This comparison focuses on the key pharmacological parameters of each compound, including binding affinity, functional potency, and selectivity. While both molecules act as antagonists at the 5-HT2B receptor, they exhibit distinct profiles that render them suitable for different research and clinical applications. This compound is a highly selective and potent antagonist used primarily in research settings to elucidate the physiological roles of the 5-HT2B receptor. In contrast, methysergide is a non-selective serotonin receptor antagonist with a long history of clinical use for the prophylaxis of migraine and cluster headaches. A crucial distinction lies in their metabolic profiles: methysergide is a prodrug that is converted in vivo to its active metabolite, methylergonovine, a potent 5-HT2B receptor agonist, a factor implicated in cardiac valvulopathy.
Quantitative Comparison of Pharmacological Parameters
To facilitate a direct comparison, the following tables summarize the binding affinities and functional potencies of this compound and methysergide at the human 5-HT2B receptor.
| Compound | Binding Affinity (pKi) | Binding Affinity (Ki in nM) | Functional Antagonism (pA2) | Functional Antagonism (IC50 in nM) |
| This compound | 7.1 - 7.85[1] | ~14 - 79.4 | 7.95[2] | 70[3] |
| Methysergide | 9.45 | 0.36 | Not widely reported | 1.4 - 2.4[3][4] |
Table 1: Binding Affinity and Functional Potency at the Human 5-HT2B Receptor. This table provides a summary of the reported binding affinities (pKi and Ki) and functional antagonist potencies (pA2 and IC50) for this compound and methysergide.
Selectivity Profile
The selectivity of an antagonist for its target receptor over other related receptors is a paramount consideration to minimize off-target effects.
| Compound | Selectivity for 5-HT2B over 5-HT2C | Selectivity for 5-HT2B over 5-HT2A | Other Notable Receptor Interactions |
| This compound | ~20 to 135-fold[1][2] | High, pKi < 5.2[2] | Selective for 5-HT2B |
| Methysergide | Non-selective | Non-selective | Agonist at 5-HT1 receptors[5] |
Table 2: Receptor Selectivity Profile. This table highlights the selectivity of this compound for the 5-HT2B receptor compared to other serotonin receptor subtypes, in contrast to the non-selective nature of methysergide.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathway of the 5-HT2B receptor and a typical experimental workflow for characterizing antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the 5-HT2B receptor.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2B receptor.
-
Radioligand: [3H]-LSD (lysergic acid diethylamide) or another suitable radiolabeled ligand that binds to the 5-HT2B receptor.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or methysergide).
-
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of an antagonist to inhibit the functional response induced by a 5-HT2B receptor agonist.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor.
-
Agonist: Serotonin (5-HT) or another selective 5-HT2B agonist.
-
Procedure:
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The cells are then incubated with varying concentrations of the antagonist (this compound or methysergide) for a predetermined time.
-
A fixed concentration of the agonist (typically the EC80, the concentration that elicits 80% of the maximal response) is added to the wells. For example, a study might use 20 nM serotonin to induce a response.[3]
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.
-
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50) is calculated. For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
Summary and Conclusion
This compound and methysergide represent two distinct classes of 5-HT2B receptor antagonists.
This compound is the compound of choice for preclinical research requiring high selectivity for the 5-HT2B receptor. Its well-defined pharmacological profile and minimal off-target effects make it an invaluable tool for investigating the specific functions of this receptor in various physiological and pathological processes.
Methysergide , on the other hand, is a non-selective antagonist with a complex pharmacological profile, including agonist activity at other serotonin receptors and a metabolite that acts as a 5-HT2B agonist. While it has demonstrated clinical efficacy in migraine prophylaxis, its lack of selectivity and the potential for adverse effects associated with its metabolite necessitate careful consideration in its use.
For researchers aiming to dissect the specific roles of the 5-HT2B receptor, this compound offers a more precise and reliable tool. For clinical applications, the historical use of methysergide is noted, but its complex pharmacology warrants a thorough risk-benefit assessment. The choice between these two antagonists will ultimately depend on the specific objectives of the study or therapeutic intervention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methysergide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Confirming SB 204741's 5-HT2B Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key functional assays used to characterize the antagonist activity of SB 204741 at the serotonin 2B (5-HT2B) receptor. We present supporting experimental data for this compound and other relevant 5-HT2B antagonists, detailed experimental protocols, and visualizations to aid in the selection and implementation of appropriate assays for your research needs.
Introduction to this compound and the 5-HT2B Receptor
The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological and pathological processes, including cardiovascular function, vasoconstriction, and cardiac muscle hypertrophy.[1][2] Its activation initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses.
This compound is a potent and selective antagonist of the 5-HT2B receptor.[4] Confirming its antagonist activity and quantifying its potency are crucial steps in drug development and pharmacological research. This guide focuses on three primary in vitro functional assays to achieve this: Calcium Mobilization Assays, Inositol Phosphate Accumulation Assays, and Reporter Gene Assays.
Quantitative Comparison of 5-HT2B Antagonists
The following table summarizes the antagonist potency of this compound and other notable 5-HT2B antagonists across different functional assays. These values are essential for comparing the relative efficacy of these compounds.
| Compound | Assay Type | Species | Potency (IC50/pA2/pKi) | Reference |
| This compound | Inositol Phosphate | Human | 70 nM (IC50) | [4] |
| This compound | Radioligand Binding | Human | 7.1 (pKi) | [5] |
| RS-127445 | Inositol Phosphate | Human | 9.5 (pKB) | [6] |
| RS-127445 | Calcium Mobilization | Human | 10.4 (pIC50) | [6][7] |
| RS-127445 | Radioligand Binding | Human | 9.5 (pKi) | [8] |
| LY-272015 | Radioligand Binding | Human | 0.75 nM (Ki) | [9] |
| Ketanserin | Inositol Phosphate | Human | 1700 nM (IC50) | [4] |
| Methiothepin | Inositol Phosphate | Human | 3 nM (IC50) | [4] |
| Ritanserin | Inositol Phosphate | Human | 17 nM (IC50) | [4] |
| SB 206553 | Inositol Phosphate | Human | 5.4 nM (IC50) | [4] |
| Amisulpride | Radioligand Binding | Human | 13 nM (Ki) | [10] |
Signaling Pathway and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, we provide the following diagrams created using the DOT language.
References
- 1. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Examination of the mechanisms underlying the discriminative stimulus properties of the atypical antipsychotic amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LY 272015 hydrochloride, 5-HT2B antagonist (CAS 172895-15-7) | Abcam [abcam.com]
- 10. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of SB-204741: A Comparative Guide for 5-HT2B Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: A comprehensive in vitro comparison of SB-204741, a potent and selective 5-HT2B receptor antagonist, against other relevant compounds. This guide provides a synthesis of experimental data, detailed protocols for key assays, and visual representations of signaling pathways and experimental workflows to support your research and development endeavors.
SB-204741 is a well-characterized and widely used pharmacological tool for investigating the physiological and pathological roles of the 5-hydroxytryptamine 2B (5-HT2B) receptor.[1][2] Its efficacy as a selective antagonist has been validated in numerous in vitro studies. This guide offers an objective comparison of SB-204741's performance with other notable 5-HT2B antagonists, supported by experimental data from peer-reviewed literature.
Comparative Analysis of 5-HT2B Antagonist Affinity and Potency
The in vitro efficacy of SB-204741 is primarily determined by its binding affinity (pKi) and its functional potency (pA2 or IC50) at the 5-HT2B receptor. The following tables summarize the quantitative data for SB-204741 and other commonly used 5-HT2B antagonists.
| Compound | Receptor | pKi | Selectivity | Reference |
| SB-204741 | Human 5-HT2B | 7.1 - 7.95 | ~135-fold vs 5-HT2C [1][2] | [3][4] |
| RS-127445 | Human 5-HT2B | 9.5 | ~1000-fold vs 5-HT2A/2C | [5][6] |
| PRX-08066 | Human 5-HT2B | ~8.5 (Ki = 3.4 nM) | Selective vs other 5-HT receptors | [7][8] |
| SB-206553 | Human 5-HT2B | ~8.2 (IC50 = 5.4 nM) | Also active at 5-HT2C | [9] |
| Ketanserin | Human 5-HT2B | ~6.8 (IC50 = 1700 nM) | Primarily a 5-HT2A antagonist | [9] |
Table 1: Comparative Binding Affinities (pKi) of 5-HT2B Receptor Antagonists. The pKi value is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
| Compound | Assay Type | Cell Line | Measured Potency | Reference |
| SB-204741 | Contraction of rat stomach fundus | Native tissue | pA2 = 7.95 | [10] |
| SB-204741 | Calcium Mobilization | HEK-293 cells | IC50 = 70 nM | [9] |
| RS-127445 | Inositol Phosphate Formation | HEK-293 cells | pKB = 9.5 | [5] |
| RS-127445 | Calcium Mobilization | HEK-293 cells | pIC50 = 10.4 | [6] |
| PRX-08066 | Not specified | Not specified | Not specified | [8] |
Table 2: Comparative Functional Potency of 5-HT2B Receptor Antagonists. The pA2 value is a measure of the potency of a competitive antagonist. The IC50 value represents the concentration of an antagonist that inhibits the response to an agonist by 50%.
Signaling Pathways and Experimental Workflows
To understand the context of SB-204741's efficacy, it is crucial to visualize the signaling cascade it modulates and the experimental procedures used for its validation.
5-HT2B Receptor Signaling Pathway
The 5-HT2B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[11][12] Upon agonist binding, this pathway initiates a cascade of intracellular events, leading to various cellular responses. SB-204741 acts by blocking the initial step of this cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. This workflow outlines the key steps in assessing the binding of SB-204741 to the 5-HT2B receptor.
References
- 1. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB-204741 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRX-08066, a novel 5-hydroxytryptamine receptor 2B antagonist, reduces monocrotaline-induced pulmonary arterial hypertension and right ventricular hypertrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
Off-Target Screening of SB 204741: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target screening profile of SB 204741, a selective 5-hydroxytryptamine 2B (5-HT2B) receptor antagonist, with other alternative compounds. The information presented herein is supported by experimental data to aid in the selection of appropriate research tools and to highlight the importance of thorough off-target liability assessment in drug development.
Comparative Analysis of Binding Affinities
This compound is recognized for its high affinity and selectivity for the 5-HT2B receptor.[1][2] However, a comprehensive understanding of its interactions with other receptors is crucial for interpreting experimental results and anticipating potential side effects. This section compares the binding affinities (expressed as pKi values, the negative logarithm of the inhibition constant) of this compound and several alternative 5-HT receptor antagonists across key serotonergic off-targets, primarily the 5-HT2A and 5-HT2C receptors. A higher pKi value indicates a stronger binding affinity.
| Compound | Primary Target | pKi at 5-HT2B | pKi at 5-HT2A (Off-Target) | pKi at 5-HT2C (Off-Target) | Selectivity (5-HT2B vs 5-HT2C) |
| This compound | 5-HT2B Antagonist | ~7.1 - 7.85 [1][2] | < 5.2 | ~5.82 | ~20-fold [1] |
| RS-127445 | 5-HT2B Antagonist | ~9.5[3][4][5][6][7] | Low Affinity | Low Affinity | >1000-fold[3][4][5][6] |
| SB 206553 | 5-HT2B/2C Antagonist | ~7.7 (pKi) / 8.9 (pA2)[8][9] | ~5.6 - 5.8[8][9] | ~7.9[9][10] | ~0.6-fold |
| LY-272015 | 5-HT2B Antagonist | Data not readily available in pKi | Data not readily available in pKi | Data not readily available in pKi | Specific 5-HT2B antagonist[11][12] |
| Ketanserin | 5-HT2A/2C Antagonist | Data not readily available in pKi | High Affinity (Ki ~3.5 nM)[13][14] | Moderate Affinity[13] | N/A |
| Ritanserin | 5-HT2A/2C Antagonist | Data not readily available in pKi | High Affinity (Ki ~0.39 nM)[15] | High Affinity | N/A |
Key Observations:
-
This compound demonstrates good selectivity for the 5-HT2B receptor over the 5-HT2C receptor and even greater selectivity over the 5-HT2A receptor.
-
RS-127445 stands out for its exceptional selectivity for the 5-HT2B receptor, with over 1000-fold greater affinity for its primary target compared to other tested serotonin receptors.[3][4][5][6]
-
SB 206553 acts as a mixed 5-HT2B/5-HT2C antagonist, showing similar high affinity for both receptors.[9][10]
-
Ketanserin and Ritanserin are primarily 5-HT2A and 5-HT2C receptor antagonists and are included here as examples of compounds with different selectivity profiles within the same receptor family.[13][14][15]
Experimental Protocols
The binding affinity data presented in this guide is primarily generated using radioligand binding assays. This technique is a gold standard for quantifying the interaction between a ligand and a receptor.
Protocol: Competitive Radioligand Binding Assay for 5-HT Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound (like this compound) for 5-HT receptors.
1. Materials and Reagents:
- Cell membranes expressing the human recombinant 5-HT receptor of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C).
- Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT2A, [³H]serotonin for 5-HT2B/2C).
- Test compound (unlabeled antagonist, e.g., this compound).
- Non-specific binding control (a high concentration of a known, unlabeled ligand).
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
- 96-well filter plates.
- Scintillation cocktail.
- Microplate scintillation counter.
2. Procedure:
- Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes, radioligand, and test compounds to their final concentrations in the assay buffer.
- Assay Plate Setup: In a 96-well plate, add the assay buffer, the specific radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
- Total and Non-Specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled ligand is added.
- Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.
Simplified 5-HT2B Receptor Signaling Pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Down regulation of serotonin-S2 receptor sites in rat brain by chronic treatment with the serotonin-S2 antagonists: ritanserin and setoperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS 127445 hydrochloride | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. RS-127445: a selective, high affinity, orally bioavailable 5-HT2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 5-HT2B-receptor antagonist LY-272015 is antihypertensive in DOCA-salt-hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ritanserin | Non-selective 5-HT2 | Tocris Bioscience [tocris.com]
A Comparative Guide to the Potency of SB 204741 and Novel 5-HT2B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of the established 5-HT2B antagonist, SB 204741, with a selection of novel antagonists targeting the same receptor. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies. All quantitative data is supported by cited experimental evidence, and detailed methodologies for the key assays are provided.
Data Presentation: Comparative Potency of 5-HT2B Antagonists
The following table summarizes the reported potency values for this compound and several novel 5-HT2B antagonists. Potency is expressed using various metrics, including pKi, Ki, pA2, and IC50, as reported in the literature.
| Compound | Potency (pKi) | Potency (Ki, nM) | Potency (pA2) | Potency (IC50, nM) | Assay Type | Cell Line | Radioligand/Agonist |
| This compound | 7.1 - 7.95[1][2] | - | 7.95[2] | 70[3] | Radioligand Binding / Functional Assay | Rat Stomach Fundus / CHO-K1 | 5-HT / Serotonin |
| PRX-08066 | - | 3.4[4] | - | 3 (Thymidine incorp.), 12 (MAPK act.)[4] | Radioligand Binding / Functional Assay | CHO cells expressing h5-HT2BR | - / 5-HT |
| AM1030 | - | 330[5] | - | - | Not Specified | Not Specified | Not Specified |
| VU6047534 | - | - | - | "low nanomolar range"[6] | Functional Assay | Not Specified | Not Specified |
| VU0530244 | - | - | - | Low nanomolar | Calcium Mobilization Assay | HEK293T | 5-HT |
| VU0544894 | - | - | - | Low nanomolar | Calcium Mobilization Assay | HEK293T | 5-HT |
| VU0631019 | - | - | - | Low nanomolar | Calcium Mobilization Assay | HEK293T | 5-HT |
Experimental Protocols
The determination of antagonist potency is crucial for drug development and pharmacological research. The following are detailed methodologies for key experiments commonly cited in the characterization of 5-HT2B antagonists.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2B receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1 or HEK293T).
-
A radiolabeled ligand that binds to the 5-HT2B receptor with high affinity and specificity (e.g., [3H]LSD, [3H]ketanserin).
-
Test antagonist at various concentrations.
-
A non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test antagonist. For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of a non-radiolabeled ligand.
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the biological response induced by an agonist. This is often expressed as the half-maximal inhibitory concentration (IC50) or as a pA2 value.
The 5-HT2B receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca2+]i). Calcium mobilization assays are a common method to assess the functional antagonism of 5-HT2B receptors.
Objective: To determine the IC50 of a test antagonist in inhibiting agonist-induced calcium mobilization.
Materials:
-
A cell line stably expressing the human 5-HT2B receptor (e.g., HEK293T or CHO-K1).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A 5-HT2B receptor agonist (e.g., serotonin).
-
Test antagonist at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specific period (e.g., 1 hour) at 37°C.
-
Antagonist Incubation: Wash the cells and then incubate them with varying concentrations of the test antagonist for a defined period.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, add a fixed concentration of the 5-HT2B agonist (typically the EC50 or EC80 concentration) to all wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
As the 5-HT2B receptor is Gq-coupled, its activation of phospholipase C leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). IP1 accumulation assays provide a robust method for quantifying receptor activation.
Objective: To determine the IC50 of a test antagonist in inhibiting agonist-induced IP1 accumulation.
Materials:
-
A cell line stably expressing the human 5-HT2B receptor (e.g., CHO-K1).
-
A 5-HT2B receptor agonist (e.g., serotonin).
-
Test antagonist at various concentrations.
-
A commercially available IP-One HTRF assay kit.
-
A plate reader capable of HTRF (Homogeneous Time-Resolved Fluorescence) detection.
Procedure:
-
Cell Stimulation: Plate the cells and incubate them with varying concentrations of the test antagonist, followed by the addition of a fixed concentration of the 5-HT2B agonist.
-
Lysis and Detection: After the stimulation period, lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.
-
Measurement: After an incubation period, read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The IC50 value is determined by plotting the percentage of inhibition of the agonist-induced signal against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.
Mandatory Visualization
5-HT2B Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT2B receptor, a Gq/11-coupled G-protein coupled receptor (GPCR).
Caption: 5-HT2B receptor signaling cascade.
Experimental Workflow for 5-HT2B Antagonist Potency Assessment
The following diagram outlines a typical workflow for determining the potency of a novel 5-HT2B antagonist.
Caption: Workflow for 5-HT2B antagonist screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 5-HT2B Receptors | Tocris Bioscience [tocris.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
- 5. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SB 204741: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for SB 204741 (CAS RN 152239-46-8), a potent and selective 5-HT2B receptor antagonist used in laboratory research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring compliance with local, state, and federal regulations.
This compound is intended for research use only and should not be used in diagnostic or therapeutic procedures.[1] The toxicological properties of this compound have not been fully elucidated, and it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Disposal of Unused Solid this compound
Unused or expired solid this compound should be disposed of as chemical waste.
Procedure:
-
Containerization: Carefully sweep or vacuum the solid material.
-
Labeling: Place the collected material into a clearly labeled, sealed container appropriate for chemical waste. The label should include the chemical name ("this compound"), CAS number ("152239-46-8"), and any relevant hazard warnings.
-
Storage: Store the sealed container in a designated chemical waste storage area, segregated from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company.
Disposal of this compound Solutions
Solutions containing this compound, such as those prepared in DMSO or ethanol, must also be treated as chemical waste.
Procedure:
-
Absorption: For small spills or residual solutions, absorb the liquid using a non-reactive absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Containerization: Place the absorbent material into a sealed, labeled container suitable for chemical waste.
-
Bulk Solutions: For larger volumes, transfer the solution directly into a labeled chemical waste container.
-
Disposal: Dispose of the container through a licensed chemical waste management service. Do not pour this compound solutions down the drain.
Decontamination of Glassware and Surfaces
All labware and surfaces that have come into contact with this compound should be thoroughly decontaminated.
Procedure:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent, such as ethanol, to dissolve any remaining this compound.
-
Collect Rinse: The solvent rinse should be collected and disposed of as chemical waste.
-
Wash: Following the solvent rinse, wash the glassware and surfaces with soap and water.
Emergency Spill Procedures
In the event of an accidental spill of this compound:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, contain the spill using absorbent materials.
-
Clean-up: Follow the appropriate disposal procedures for solid or liquid this compound as outlined above.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Summary of this compound Properties
| Property | Value |
| CAS Number | 152239-46-8[2] |
| Molecular Formula | C₁₄H₁₄N₄OS[2] |
| Molecular Weight | 286.35 g/mol [2] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM)[2] |
Disposal Workflow
Caption: Workflow for the safe disposal of solid and liquid this compound waste.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Disposal must be carried out in accordance with all applicable local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
